molecular formula C23H27ClN2O2 B15576187 (1R,3S-)Solifenacin-d5hydrochloride

(1R,3S-)Solifenacin-d5hydrochloride

Numéro de catalogue: B15576187
Poids moléculaire: 404.0 g/mol
Clé InChI: YAUBKMSXTZQZEB-PRMAJCTPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1R,3S-)Solifenacin-d5hydrochloride is a useful research compound. Its molecular formula is C23H27ClN2O2 and its molecular weight is 404.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m1./s1/i1D,2D,3D,7D,8D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUBKMSXTZQZEB-PRMAJCTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H]2C3=CC=CC=C3CCN2C(=O)O[C@@H]4CN5CCC4CC5)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of (1R,3S)-Solifenacin-d5 hydrochloride

This guide provides a comprehensive overview of the chemical and pharmacological properties of (1R,3S)-Solifenacin-d5 hydrochloride, a deuterated isotopologue of Solifenacin (B1663824). This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies for the accurate quantification of Solifenacin in biological matrices using mass spectrometry.

Core Chemical and Physical Properties

(1R,3S)-Solifenacin-d5 hydrochloride is a stable isotope-labeled version of Solifenacin, a competitive muscarinic receptor antagonist. The deuterium (B1214612) labeling on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for bioanalytical assays.

General Information
PropertyValueReferences
IUPAC Name [(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride[1][2]
Synonyms (1R)-3,4-Dihydro-1-phenyl-d5-2(1H)-isoquinolinecarboxylic Acid (3S)-1-Azabicyclo-[2.2.2]oct-3-yl Ester Hydrochloride[3][4]
Appearance White to Off-White Solid[4]
Primary Use Internal standard for quantification of Solifenacin by GC- or LC-mass spectrometry[5]
Chemical and Physical Data

The following table summarizes the key quantitative properties of (1R,3S)-Solifenacin-d5 hydrochloride.

PropertyValueReferences
CAS Number 1217810-85-9[1][2][3][6]
Molecular Formula C₂₃D₅H₂₁N₂O₂ · HCl[1][2][3]
Molecular Weight 403.96 g/mol [4][6][7]
Accurate Mass 403.207[1][2]
Storage Conditions 2-8°C, Hygroscopic, Store in Refrigerator, Under Inert Atmosphere[4]
Solubility (non-labeled succinate) Freely soluble in Water, Methanol, DMSO, Glacial Acetic Acid[5][8][9]
Unlabeled CAS Number 180468-40-0[1][3][7]

Pharmacological Profile (of Solifenacin)

(1R,3S)-Solifenacin-d5 hydrochloride is biologically equivalent to its non-labeled counterpart, Solifenacin. Solifenacin functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, with a notable selectivity for the M3 subtype, which is predominant in the urinary bladder's detrusor muscle.[10][11][12]

Mechanism of Action

Solifenacin's therapeutic effect in treating overactive bladder stems from its antagonism of M3 muscarinic receptors.[10] By blocking the binding of the neurotransmitter acetylcholine to these receptors, Solifenacin prevents the contraction of the detrusor smooth muscle, thereby increasing bladder capacity and reducing the symptoms of urgency, frequency, and incontinence.[11] While M2 receptors are more numerous in the bladder, M3 receptors are the primary mediators of detrusor contraction.[10]

Receptor Binding Affinity

The binding affinity of Solifenacin for various human muscarinic receptor subtypes is detailed below.

Receptor SubtypepKiKi (nM)References
M1 7.625[5][6]
M2 6.9125[5][6]
M3 8.010[5][6]

Experimental Protocols

As an internal standard, (1R,3S)-Solifenacin-d5 hydrochloride is crucial for analytical methods. Below is a representative protocol for the extraction and analysis of Solifenacin from a solid dosage form using HPLC-MS, where the deuterated standard would be introduced.

Sample Preparation from Tablets for HPLC-MS Analysis

This protocol is adapted from a method for analyzing solifenacin succinate (B1194679) tablets.[12]

  • Tablet Processing: Place ten tablets of solifenacin succinate into a 25 mL volumetric flask.

  • Initial Extraction: Add 12.5 mL of a sodium hydroxide (B78521) (NaOH) solution (pH 11) to the flask.

  • Sonication: Sonicate the mixture for 10 minutes to facilitate the dissolution and extraction of the active pharmaceutical ingredient (API).

  • Solvent Addition: Add 5 mL of ethanol (B145695) and 1 mL of dimethylformamide (DMF) to the flask.

  • Second Sonication: Sonicate the mixture for an additional 10 minutes.

  • Standard Spiking: At this stage, a known concentration of (1R,3S)-Solifenacin-d5 hydrochloride solution would be spiked into the sample to serve as the internal standard.

  • Final Dilution: Bring the flask to volume with acetonitrile (B52724) and sonicate for a final 10 minutes to ensure homogeneity.

  • Filtration: Filter the resulting suspension through a 0.45 µm Nylon filter to remove excipients and particulates. Discard the initial 2 mL of the filtrate.

  • Analysis: The clear filtrate is now ready for injection into an HPLC-MS system for quantification.

Visualizations: Pathways and Workflows

Signaling Pathway of Solifenacin's Antagonistic Action

The following diagram illustrates the M3 muscarinic receptor signaling pathway in a bladder smooth muscle cell and the point of inhibition by Solifenacin.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq/11 Protein M3R->Gq Activates Sol Solifenacin Sol->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release (from SR) IP3->Ca Stimulates Contraction Muscle Contraction Ca->Contraction Leads to

Caption: Solifenacin blocks acetylcholine binding to M3 receptors.

Experimental Workflow for Sample Analysis

This diagram outlines the key steps for preparing and analyzing a sample using (1R,3S)-Solifenacin-d5 hydrochloride as an internal standard.

G start Start: Tablet Sample extraction 1. Liquid Extraction (NaOH, EtOH, DMF, ACN) start->extraction sonication 2. Sonication (3x 10 min) extraction->sonication spike 3. Spike with (1R,3S)-Solifenacin-d5 HCl (Internal Standard) sonication->spike filtration 4. Filtration (0.45 µm Nylon Filter) spike->filtration hplc 5. HPLC Separation filtration->hplc ms 6. Mass Spectrometry Detection (MS) hplc->ms quant 7. Quantification (Analyte/Standard Ratio) ms->quant end End: Concentration Result quant->end

Caption: Workflow for quantification using a deuterated standard.

References

Technical Guide: (1R,3S)-Solifenacin-d5 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1217810-85-9

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of (1R,3S)-Solifenacin-d5 hydrochloride, a deuterated internal standard crucial for the accurate quantification of solifenacin (B1663824) in biological matrices. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and bioequivalence studies of solifenacin.

Physicochemical and Analytical Data

(1R,3S)-Solifenacin-d5 hydrochloride is a stable, isotopically labeled form of solifenacin, a competitive muscarinic receptor antagonist. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.

Table 1: Physicochemical and Analytical Properties of (1R,3S)-Solifenacin-d5 hydrochloride

PropertyValueReference
CAS Number 1217810-85-9[1][2]
Molecular Formula C₂₃H₂₂D₅ClN₂O₂[1]
Molecular Weight 403.96 g/mol [1]
Appearance White to off-white solid (typical)-
Purity ≥98% (typical, refer to lot-specific Certificate of Analysis)-
Isotopic Enrichment ≥99% atom % D (typical, refer to lot-specific Certificate of Analysis)-
Solubility Soluble in methanol, ethanol, DMSO-
Unlabeled CAS No. 180468-40-0[2][3]

Note: Purity and isotopic enrichment values are typical and may vary between lots. Always refer to the Certificate of Analysis provided by the supplier for precise data.

Mechanism of Action and Signaling Pathway

Solifenacin is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, with a higher affinity for the M3 subtype, which is predominantly found in the urinary bladder smooth muscle (detrusor).[4][5] The binding of the neurotransmitter acetylcholine to M3 receptors triggers a signaling cascade that leads to bladder contraction. By competitively inhibiting this interaction, solifenacin reduces detrusor muscle tone, thereby increasing bladder capacity and alleviating the symptoms of overactive bladder, such as urinary frequency, urgency, and incontinence.[6][7]

Solifenacin_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_muscle Bladder Smooth Muscle Cell ACh Acetylcholine (ACh) M3 Muscarinic M3 Receptor ACh->M3 Binds Gq Gq protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates Contraction Muscle Contraction Ca_release->Contraction Leads to Solifenacin (1R,3S)-Solifenacin Solifenacin->M3 Blocks

Solifenacin's antagonistic action on the M3 receptor signaling pathway.

Experimental Protocols

(1R,3S)-Solifenacin-d5 hydrochloride is primarily utilized as an internal standard for the quantification of solifenacin in biological samples, most commonly in plasma for pharmacokinetic studies. Below is a representative experimental protocol for the analysis of solifenacin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Solifenacin in Human Plasma by LC-MS/MS

This protocol outlines the key steps for sample preparation and analysis.

3.1.1. Materials and Reagents

  • (1R,3S)-Solifenacin-d5 hydrochloride (Internal Standard, IS)

  • Solifenacin (unlabeled analytical standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Deionized water

3.1.2. Sample Preparation (Protein Precipitation Method)

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To a 0.25 mL aliquot of human plasma in a microcentrifuge tube, add the internal standard solution ((1R,3S)-Solifenacin-d5 hydrochloride in methanol).

  • Add a precipitating agent, such as methanol, in a 3:1 ratio (v/v) to the plasma sample.

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3.1.3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 2: Representative LC-MS/MS Parameters

ParameterCondition
LC Column Pentafluorophenylpropylsilica column (e.g., 50 x 4 mm, 3 µm)
Mobile Phase Methanol : 100mM Ammonium Acetate with 1% Formic Acid (90:10, v/v)
Flow Rate 0.4 - 1.0 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Solifenacin) m/z 363 → 193
MRM Transition (Solifenacin-d5) m/z 368 → 198

Note: These parameters are representative and may require optimization for specific instrumentation and laboratory conditions.[8]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (0.25 mL) add_is Add Solifenacin-d5 HCl (IS) plasma->add_is precipitate Protein Precipitation (e.g., Methanol) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC/UHPLC Separation supernatant->hplc Inject ms Tandem Mass Spectrometry (MRM Mode) hplc->ms quant Quantification (Peak Area Ratio) ms->quant

Workflow for the quantification of solifenacin in plasma.

Conclusion

(1R,3S)-Solifenacin-d5 hydrochloride is an indispensable tool for the accurate and reliable quantification of solifenacin in preclinical and clinical research. Its well-defined physicochemical properties and predictable behavior as an internal standard make it essential for robust bioanalytical method development and validation. The detailed understanding of its role in the context of solifenacin's mechanism of action further enhances its utility in comprehensive drug development programs.

References

A Comprehensive Technical Guide to the Molecular Weight of (1R,3S)-Solifenacin-d5 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of (1R,3S)-Solifenacin-d5 hydrochloride, a deuterated analog of Solifenacin (B1663824). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for various applications, including pharmacokinetic studies and as internal standards in bioanalytical assays.

Quantitative Data Summary

The incorporation of five deuterium (B1214612) atoms into the Solifenacin molecule results in a predictable increase in its molecular weight. The following table summarizes the molecular weights and formulas of (1R,3S)-Solifenacin-d5 hydrochloride and its related non-deuterated forms for direct comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
(1R,3S)-Solifenacin-d5 hydrochlorideC₂₃H₂₂D₅ClN₂O₂403.96[1]1217810-85-9[1][2]
(1R,3S)-Solifenacin hydrochlorideC₂₃H₂₇ClN₂O₂398.92[3]180468-40-0[3]
Solifenacin (free base)C₂₃H₂₆N₂O₂362.46[4]242478-37-1[4]

Experimental Determination of Molecular Weight

The molecular weight of chemical compounds like (1R,3S)-Solifenacin-d5 hydrochloride is typically determined using mass spectrometry (MS). This technique measures the mass-to-charge ratio (m/z) of ions, providing a highly accurate molecular weight. High-resolution mass spectrometry (HRMS) is often employed for precise mass determination, which can confirm the elemental composition of the molecule.

General Experimental Protocol: Mass Spectrometry
  • Sample Preparation: A dilute solution of the analyte, (1R,3S)-Solifenacin-d5 hydrochloride, is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

  • Introduction: The sample solution is introduced into the mass spectrometer, typically via direct infusion or through a chromatographic system like liquid chromatography (LC) or gas chromatography (GC). (1R,3S)-Solifenacin-d5 is often used as an internal standard for the quantification of solifenacin by GC- or LC-MS.

  • Ionization: The sample molecules are ionized in the ion source of the mass spectrometer. Common ionization techniques for molecules of this type include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The peak corresponding to the molecular ion (or a related adduct) provides the molecular weight information.

Visualizations

Relationship between Solifenacin Forms

The following diagram illustrates the relationship between the different forms of Solifenacin and their respective molecular weights.

cluster_0 Solifenacin (Free Base) cluster_1 Deuterated Solifenacin cluster_2 Hydrochloride Salts A Solifenacin C₂₃H₂₆N₂O₂ MW: 362.46 g/mol B Solifenacin-d5 C₂₃H₂₁D₅N₂O₂ A->B + 5 Deuterium - 5 Hydrogen D (1R,3S)-Solifenacin HCl C₂₃H₂₇ClN₂O₂ MW: 398.92 g/mol A->D + HCl C (1R,3S)-Solifenacin-d5 HCl C₂₃H₂₂D₅ClN₂O₂ MW: 403.96 g/mol B->C + HCl

Caption: Molecular relationships of Solifenacin compounds.

Experimental Workflow for Molecular Weight Determination

The diagram below outlines the typical workflow for determining the molecular weight of (1R,3S)-Solifenacin-d5 hydrochloride using mass spectrometry.

A Sample Preparation (Dissolve in suitable solvent) B Sample Introduction (e.g., LC/GC or direct infusion) A->B C Ionization (e.g., ESI, APCI) B->C D Mass Analysis (Separation by m/z) C->D E Detection D->E F Data Analysis (Determine Molecular Weight) E->F

Caption: Mass spectrometry workflow for molecular weight.

References

Technical Guide: Synthesis of (1R,3S)-Solifenacin-d5 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthetic pathway for (1R,3S)-Solifenacin-d5 hydrochloride, an isotopically labeled version of the muscarinic receptor antagonist, Solifenacin (B1663824). The incorporation of five deuterium (B1214612) atoms on the phenyl ring makes it a valuable internal standard for pharmacokinetic and metabolic studies.

Synthetic Strategy Overview

The synthesis of (1R,3S)-Solifenacin-d5 hydrochloride involves a multi-step process that culminates in the coupling of a deuterated isoquinoline (B145761) intermediate with a chiral quinuclidinol moiety. The key steps are:

  • Preparation of the Deuterated Intermediate: Synthesis of (1S)-1-(phenyl-d5)-1,2,3,4-tetrahydroisoquinoline. This is the crucial step for introducing the isotopic label.

  • Activation and Coupling: The deuterated isoquinoline is reacted with an activating agent (e.g., a chloroformate or a carbonate derivative) followed by coupling with (3R)-quinuclidin-3-ol.

  • Purification: The resulting Solifenacin-d5 base is purified to remove diastereomeric impurities.

  • Salt Formation: The purified base is converted to the hydrochloride salt to enhance stability and solubility.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Deuterated Intermediate Synthesis cluster_1 Coupling Reaction cluster_2 Purification & Salt Formation Benzaldehyde_d6 Benzaldehyde-d6 (B91794) Pictet_Spengler Pictet-Spengler Reaction Benzaldehyde_d6->Pictet_Spengler Phenethylamine 2-Phenethylamine Phenethylamine->Pictet_Spengler Intermediate_1 (1S)-1-(phenyl-d5)-1,2,3,4-tetrahydroisoquinoline Pictet_Spengler->Intermediate_1 Intermediate_1_copy (1S)-1-(phenyl-d5)-1,2,3,4-tetrahydroisoquinoline Activation Activation Intermediate_1_copy->Activation Activating_Agent Activating Agent (e.g., Ethyl Chloroformate) Activating_Agent->Activation Activated_Intermediate Activated Intermediate Activation->Activated_Intermediate Coupling Coupling Reaction Activated_Intermediate->Coupling Quinuclidinol (3R)-quinuclidin-3-ol Quinuclidinol->Coupling Solifenacin_d5_base (1R,3S)-Solifenacin-d5 (Base) Coupling->Solifenacin_d5_base Solifenacin_d5_base_copy (1R,3S)-Solifenacin-d5 (Base) Purification Chromatography / Crystallization Solifenacin_d5_base_copy->Purification Purified_Base Purified Solifenacin-d5 Base Purification->Purified_Base Salt_Formation Salt Formation Purified_Base->Salt_Formation HCl HCl Solution HCl->Salt_Formation Final_Product (1R,3S)-Solifenacin-d5 Hydrochloride Salt_Formation->Final_Product

Caption: Synthetic workflow for (1R,3S)-Solifenacin-d5 hydrochloride.

Experimental Protocols

While specific protocols for the deuterated analog are proprietary, the following sections detail established methods for the synthesis of Solifenacin, which are directly applicable. The key modification is the substitution of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with its phenyl-d5 counterpart.

Synthesis of (1S)-1-(phenyl-d5)-1,2,3,4-tetrahydroisoquinoline

The synthesis of the deuterated key intermediate is typically achieved via a Pictet-Spengler reaction between 2-phenethylamine and benzaldehyde-d6, followed by chiral resolution.

Materials:

  • 2-Phenethylamine

  • Benzaldehyde-d6

  • Strong acid catalyst (e.g., trifluoroacetic acid)

  • Resolving agent (e.g., a chiral acid like tartaric acid)

  • Solvents (e.g., dichloromethane, methanol)

Procedure:

  • Dissolve 2-phenethylamine and benzaldehyde-d6 in a suitable solvent like dichloromethane.

  • Add a strong acid catalyst and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction and perform an aqueous work-up to isolate the racemic 1-(phenyl-d5)-1,2,3,4-tetrahydroisoquinoline.

  • Perform chiral resolution using a suitable chiral acid to selectively crystallize the desired (1S) enantiomer.

Synthesis of (1R,3S)-Solifenacin-d5

This procedure describes the coupling of the deuterated intermediate with (3R)-quinuclidin-3-ol.[1]

Materials:

  • (1S)-1-(phenyl-d5)-1,2,3,4-tetrahydroisoquinoline

  • Ethyl chloroformate

  • (3R)-quinuclidin-3-ol

  • Triethylamine (B128534)

  • Sodium hydride (alternative, stronger base)[2]

  • Solvents: Isopropyl acetate (B1210297) or Toluene[1][2]

Procedure:

  • Activation of the Isoquinoline: Dissolve (1S)-1-(phenyl-d5)-1,2,3,4-tetrahydroisoquinoline in isopropyl acetate. Add triethylamine to the solution. Cool the mixture and slowly add ethyl chloroformate to form the ethyl carbamate (B1207046) intermediate.

  • Coupling Reaction: To the solution containing the activated intermediate, add (3R)-quinuclidin-3-ol.[1] In some protocols, a stronger base like sodium hydride is used to deprotonate the quinuclidinol first.[2]

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by HPLC).[1] The ethanol (B145695) by-product may be removed azeotropically, particularly when using toluene (B28343) as a solvent.[2]

  • Work-up: Cool the reaction mixture to 0-5°C and quench with an aqueous solution, such as ammonium (B1175870) chloride.[1] Separate the organic layer.

  • Wash the organic layer sequentially with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted starting materials and by-products.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (1R,3S)-Solifenacin-d5 base.

Purification and Salt Formation

Purification is critical to remove diastereomeric impurities.[2]

Procedure:

  • Purification: The crude Solifenacin-d5 base can be purified by column chromatography or, more commonly for industrial scale, through crystallization of a suitable salt. For instance, forming a salt with an acid like L-tartaric acid can facilitate the removal of unwanted diastereomers.[2]

  • Conversion to Hydrochloride Salt: Dissolve the purified Solifenacin-d5 base in a suitable solvent (e.g., isopropanol (B130326) or ethyl acetate).

  • Add a stoichiometric amount of a solution of hydrogen chloride (e.g., 3M HCl in methanol) to the solution.[2]

  • Stir the mixture to allow for the precipitation of the hydrochloride salt. The crystallization can be initiated or enhanced by cooling the mixture.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield (1R,3S)-Solifenacin-d5 hydrochloride.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of non-deuterated Solifenacin, which can be considered representative for the deuterated analog synthesis.

Table 1: Reaction Parameters
ParameterValueReference
Coupling Reaction
SolventIsopropyl Acetate[1]
BaseTriethylamine[1]
TemperatureReflux[1]
Duration4 hours[1]
Purification
MethodSalt Crystallization[2]
Salt Formation
Reagent3M HCl in Methanol[2]
SolventIsopropanol[2]
Table 2: Purity and Yield Data
Product StagePurity (HPLC Area %)Diastereomeric PurityTypical YieldReference
Crude Solifenacin Base>95%Varies~80-90%[1]
Purified Solifenacin Succinate>99.9%>99.9% (S,R isomer)~76%[1]
(1R,3S)-Solifenacin-d5 HCl>99%>99%N/A[3]
Isotopic Purity≥99% deuterated formsN/AN/A[4]

Note: Yield for the final hydrochloride salt is dependent on the efficiency of the purification and salt formation steps. Isotopic purity is a critical parameter for the deuterated standard.

Logical Relationship Diagram

The logical progression from starting materials to the final, quality-controlled product involves several key transitions and quality checks.

G Start Starting Materials (Deuterated & Chiral) Reaction Chemical Synthesis (Coupling & Work-up) Start->Reaction Reagents Crude Crude Product (Mixture of Diastereomers) Reaction->Crude Isolation Purification Purification Step (Crystallization/Chromatography) Crude->Purification Impurity Removal PureBase Purified Base (>99% Diastereomeric Purity) Purification->PureBase Isolation SaltFormation Salt Formation (with HCl) PureBase->SaltFormation Acid Addition FinalProduct Final Product ((1R,3S)-Solifenacin-d5 HCl) SaltFormation->FinalProduct Isolation QC Quality Control (HPLC, MS, NMR) FinalProduct->QC Analysis

Caption: Process flow from synthesis to quality control.

References

Technical Guide: Certificate of Analysis for (1R,3S)-Solifenacin-d5 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of (1R,3S)-Solifenacin-d5 hydrochloride, a critical isotopically labeled internal standard used in pharmacokinetic and bioanalytical studies.

Introduction to Deuterated Standards

Deuterium-labeled compounds, such as (1R,3S)-Solifenacin-d5 hydrochloride, are indispensable tools in modern pharmaceutical analysis, particularly in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2][3] By replacing five hydrogen atoms with their stable isotope, deuterium, the molecule's mass is increased without significantly altering its chemical properties. This allows it to be used as an internal standard, co-eluting with the unlabeled analyte but being distinguishable by its mass-to-charge ratio in a mass spectrometer.[3][4] This technique enables highly accurate and precise quantification of the active pharmaceutical ingredient (API), Solifenacin (B1663824), in complex biological matrices by correcting for variations during sample preparation and analysis.[1][5][6]

Physicochemical and Analytical Data

The following tables summarize the key physicochemical properties and typical analytical specifications for (1R,3S)-Solifenacin-d5 hydrochloride.

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Name [(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride[7][8]
CAS Number 1217810-85-9[7][8][9][10]
Unlabeled CAS Number 180468-40-0[7][8][11]
Molecular Formula C₂₃H₂₂D₅ClN₂O₂[2][9][11]
Molecular Weight 403.96 g/mol [9][10][11][12]
Appearance White to Off-White Solid[13]
Storage Temperature -20°C[3]

Table 2: Typical Analytical Specifications

TestSpecification
Purity (by HPLC) ≥ 98%
Isotopic Purity ≥ 99% Deuterium incorporation
Identity (by ¹H NMR) Conforms to structure
Identity (by Mass Spec) Conforms to mass
Specific Rotation Conforms to reference
Residual Solvents Meets ICH limits

Experimental Protocols

While a specific Certificate of Analysis with detailed experimental procedures for (1R,3S)-Solifenacin-d5 hydrochloride is not publicly available, the following protocols are based on established and validated methods for the analysis of Solifenacin and are representative of the techniques used for its deuterated analog.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the chemical purity of the substance.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: XTerra C18 (150 x 4.6 mm, 5 µm) or equivalent.[14]

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.[14]

  • Flow Rate: 1.0 mL/min.[7][14]

  • Detection: UV at 210 nm.[9][14]

  • Injection Volume: 20 µL.[14]

  • Procedure: A solution of the sample is prepared in the mobile phase. The solution is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated by dividing the area of the main peak by the total area of all peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

This method is used for the definitive identification and is the basis for its use as an internal standard in quantitative bioanalysis.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: Waters ACQUITY UPLC®BEH C18 (2.1 mm ID × 50 mm L, 1.7 µm) or equivalent.[15]

  • Mobile Phase: A gradient elution using 0.1% (v/v) formic acid in water and 0.1% (v/v) formic acid in acetonitrile.[15]

  • Flow Rate: 0.3 mL/min.[15]

  • Ionization: Electrospray ionization (ESI) in positive ion mode.[15]

  • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Solifenacin: m/z 363.21 → 110.05.[15]

    • MRM Transition for (1R,3S)-Solifenacin-d5: m/z 368.19 → 110.05.[15]

  • Procedure: A solution of the sample is infused into the mass spectrometer to confirm the mass of the parent ion. The parent ion is then fragmented, and the resulting product ions are scanned to establish the characteristic fragmentation pattern. For quantification, the deuterated standard is spiked into the sample containing the unlabeled analyte.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

This technique provides detailed information about the chemical structure and confirms the identity of the compound. A ¹H NMR spectrum for non-deuterated Solifenacin is available for comparison.[16]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the structure. The absence of signals in the aromatic region corresponding to the deuterated phenyl group would be a key indicator of successful labeling.

Visualizations

The following diagrams illustrate the analytical workflow and the structural relationship of (1R,3S)-Solifenacin-d5 hydrochloride.

analytical_workflow cluster_0 Material Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Certification reception Sample Receipt documentation Documentation Review reception->documentation visual_exam Visual Examination documentation->visual_exam hplc HPLC Purity visual_exam->hplc lcms LC-MS/MS Identity visual_exam->lcms nmr NMR Structure visual_exam->nmr rotation Specific Rotation visual_exam->rotation solvents Residual Solvents visual_exam->solvents data_review Data Review & Verification hplc->data_review lcms->data_review nmr->data_review rotation->data_review solvents->data_review coa_generation Certificate of Analysis Generation data_review->coa_generation final_approval Final QA Approval coa_generation->final_approval

Analytical workflow for reference material certification.

Structural comparison of Solifenacin and its d5 isotopologue.

References

Deuterium-Labeled Solifenacin: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of deuterium-labeled solifenacin (B1663824) for researchers, scientists, and drug development professionals. Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] Deuterium (B1214612) labeling is a strategic modification of a drug molecule where one or more hydrogen atoms are replaced by their heavier, stable isotope, deuterium.[2] This modification, while generally not altering the molecule's pharmacological activity, can significantly impact its metabolic profile, a phenomenon known as the kinetic isotope effect.[3] This guide covers the pharmacology and pharmacokinetics of solifenacin, the rationale behind deuterium labeling, and its application in research, particularly in metabolic studies and as an internal standard for bioanalytical quantification.[2][][5] Detailed experimental protocols and quantitative data are provided to support laboratory investigations.

Introduction to Solifenacin and Deuterium Labeling

Solifenacin is a well-established medication for treating the symptoms of overactive bladder, such as urinary urgency and frequency.[1][6] It functions by selectively antagonizing M3 muscarinic acetylcholine (B1216132) receptors in the bladder's detrusor muscle, which reduces involuntary bladder contractions.[7][8]

In pharmaceutical research, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is critical.[5] Deuterium-labeled compounds have become indispensable tools in these studies.[] The substitution of hydrogen with deuterium can slow down metabolic reactions catalyzed by enzymes like the cytochrome P450 (CYP) family, as the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[3] This "deuterium switch" can lead to a longer drug half-life and altered metabolite profiles.[3][9]

Furthermore, deuterium-labeled analogs, such as solifenacin-d5, are considered the gold standard for use as internal standards (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] Because they are chemically identical to the analyte, they co-elute and experience the same matrix effects and extraction inefficiencies, allowing for highly accurate and precise quantification.[11]

Pharmacology and Mechanism of Action

Solifenacin is a competitive antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M3 subtype compared to M1 and M2.[6][12] In the bladder, approximately 80% of muscarinic receptors are M2 and 20% are M3.[6][13] The antagonism of M3 receptors is primarily responsible for preventing the contraction of the detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.[1][13]

Signaling Pathway

The binding of the neurotransmitter acetylcholine to M3 receptors on bladder smooth muscle cells activates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated Ca2+ levels lead to the contraction of the smooth muscle. Solifenacin competitively blocks acetylcholine from binding to the M3 receptor, thus inhibiting this entire pathway.

G Solifenacin Mechanism of Action Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3 Muscarinic M3 Receptor Gq Gq Protein M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_SR Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_SR Stimulates Contraction Smooth Muscle Contraction Ca_SR->Contraction Leads to Acetylcholine Acetylcholine Acetylcholine->M3 Binds Solifenacin Solifenacin Solifenacin->M3 Blocks

Caption: Solifenacin blocks acetylcholine at the M3 receptor, inhibiting Ca²⁺ release and muscle contraction.

Pharmacokinetics and Metabolism

A comprehensive understanding of solifenacin's pharmacokinetic profile is essential for its research applications.

Quantitative Pharmacokinetic Data

The key pharmacokinetic parameters for solifenacin following oral administration are summarized in the table below.

ParameterValueReference(s)
Bioavailability ~90%[14]
Time to Peak (Tmax) 3 - 8 hours[13][14][15]
Peak Plasma Conc. (Cmax) 32.3 ng/mL (5 mg dose, steady state)[13][15]
62.9 ng/mL (10 mg dose, steady state)[13][15]
Protein Binding ~98% (principally to α1-acid glycoprotein)[1]
Volume of Distribution (Vd) ~600 L[13][14]
Elimination Half-life (t½) 45 - 68 hours[1]
Total Clearance 7 - 14 L/h[14][16]
Metabolism

Solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, although other pathways exist.[1][17][16] There are four major metabolites found in human plasma: one pharmacologically active metabolite, 4R-hydroxy solifenacin, and three inactive metabolites: N-glucuronide, N-oxide, and 4R-hydroxy-N-oxide.[1][17] Less than 15% of the administered dose is excreted as unchanged solifenacin in the urine.[17]

G Primary Metabolic Pathways of Solifenacin cluster_metabolites Metabolites cluster_enzymes Enzymes Solifenacin Solifenacin M_active 4R-hydroxy solifenacin (Active) Solifenacin->M_active Hydroxylation M_inactive1 N-oxide solifenacin (Inactive) Solifenacin->M_inactive1 N-oxidation M_inactive3 N-glucuronide (Inactive) Solifenacin->M_inactive3 M_inactive2 4R-hydroxy-N-oxide solifenacin (Inactive) M_active->M_inactive2 N-oxidation CYP3A4 CYP3A4 CYP3A4->Solifenacin Primary CYP3A4->M_active Other_CYPs CYP1A1, CYP2D6 Other_CYPs->Solifenacin Alternate UGT Glucuronidation UGT->Solifenacin

Caption: Solifenacin is metabolized by CYP3A4 and other enzymes into active and inactive metabolites.

Muscarinic Receptor Binding Affinity

Solifenacin's efficacy is directly related to its binding affinity for muscarinic receptors. The table below presents the inhibition constants (Ki or pKi) for solifenacin at the five human muscarinic receptor subtypes.

Receptor SubtypeBinding Affinity (pKi)Binding Affinity (Ki, nM)Reference(s)
M1 7.626[18][19]
M2 6.9170[18][19]
M3 8.012[18][19]
M4 -110[18]
M5 -31[18]
(Note: pKi = -log(Ki). A higher pKi value indicates stronger binding affinity.)

Experimental Protocols

General Synthesis of Solifenacin

The synthesis of solifenacin is a multi-step process. A common route involves the condensation of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with a suitable chloroformate, followed by a reaction with (R)-quinuclidin-3-ol.[20][21] The final step is often a salt formation with succinic acid to yield the stable solifenacin succinate (B1194679) salt.[20] Deuterium atoms can be incorporated at various stages of the synthesis using deuterated reagents or through hydrogen-deuterium exchange reactions.[5][9]

Disclaimer: The following is a generalized representation. Specific reaction conditions, solvents, and catalysts are often proprietary.

  • Step 1: Carbamate (B1207046) Formation: React (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with an activating agent like triphosgene (B27547) or ethyl chloroformate in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., isopropyl acetate) to form an activated carbamoyl (B1232498) chloride or carbamate intermediate.[22]

  • Step 2: Condensation: Add (R)-quinuclidin-3-ol to the intermediate from Step 1. The reaction is typically heated to reflux and aged for several hours to drive the condensation.[22]

  • Step 3: Workup and Isolation: After the reaction is complete, the mixture is cooled and washed with aqueous solutions (e.g., water, sodium bicarbonate) to remove unreacted materials and byproducts. The organic layer containing solifenacin is separated.[22][23]

  • Step 4: Salt Formation: The isolated solifenacin base is dissolved in a solvent like acetone (B3395972) or ethanol. A solution of succinic acid in the same solvent is added, often with heating, to precipitate solifenacin succinate as a solid.[23]

  • Step 5: Purification: The solid product is collected by filtration, washed, and dried under vacuum to yield pure solifenacin succinate.[22]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol is used to determine the rate at which deuterium-labeled solifenacin is metabolized compared to its non-labeled counterpart.[3]

  • Materials:

    • Deuterated and non-deuterated solifenacin stock solutions (e.g., 1 mM in DMSO).

    • Human Liver Microsomes (HLM), e.g., pooled from multiple donors.

    • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

    • Quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard).

    • 96-well plates, incubator, LC-MS/MS system.

  • Methodology:

    • Prepare a master mix containing phosphate buffer and HLM (e.g., final protein concentration of 0.5 mg/mL).

    • Pre-warm the master mix at 37°C for 5-10 minutes.

    • Add the test compound (deuterated or non-deuterated solifenacin) to the master mix to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing the ice-cold quenching solution.

    • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining concentration of the parent compound at each time point.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) by plotting the natural log of the percent remaining compound versus time.

Quantification of Solifenacin in Plasma via LC-MS/MS

This protocol outlines a typical method for quantifying solifenacin in plasma samples using a deuterium-labeled internal standard (e.g., solifenacin-d5).[10][24]

  • Materials:

    • Human plasma samples (blank, calibration standards, quality controls, and study samples).

    • Solifenacin stock solution (for calibration curve).

    • Solifenacin-d5 internal standard (IS) working solution (e.g., 100 ng/mL).

    • Acetonitrile (ACN) or methanol (B129727) for protein precipitation.[10]

    • LC-MS/MS system with an electrospray ionization (ESI) source.

    • C18 or similar reverse-phase analytical column.[25]

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma into a microcentrifuge tube.

    • Add a small volume (e.g., 20 µL) of the solifenacin-d5 IS working solution to all samples except the blank matrix.

    • Vortex briefly to mix.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.

    • Carefully transfer the supernatant to an autosampler vial or 96-well plate for analysis.

  • LC-MS/MS Conditions (Example):

    • LC Column: C18, 50 x 2.1 mm, 2.6 µm.[24]

    • Mobile Phase: Gradient of (A) 5 mM ammonium (B1175870) formate (B1220265) in water and (B) methanol or acetonitrile.[25]

    • Flow Rate: 0.3 - 0.5 mL/min.[25]

    • Injection Volume: 5 - 10 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[26]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Solifenacin: Q1: 363.3 m/z → Q3: 193.2 m/z.[10]

      • Solifenacin-d5: Q1: 368.2 m/z → Q3: 198.2 m/z.[10]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (Solifenacin/Solifenacin-d5) against the nominal concentration of the calibration standards.

    • Use the regression equation from the calibration curve to determine the concentration of solifenacin in the unknown study samples.

G Workflow for Bioanalytical Quantification of Solifenacin cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma 1. Aliquot Plasma (100 µL) Add_IS 2. Add Internal Standard (Solifenacin-d5) Plasma->Add_IS Precipitate 3. Add Acetonitrile & Vortex Add_IS->Precipitate Centrifuge 4. Centrifuge Precipitate->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant Inject 6. Inject into LC-MS/MS Supernatant->Inject Separate 7. Chromatographic Separation (C18) Inject->Separate Detect 8. Mass Spectrometry Detection (MRM) Separate->Detect Integrate 9. Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate 10. Calculate Area Ratios Integrate->Calculate Quantify 11. Quantify using Calibration Curve Calculate->Quantify Result Final Concentration (ng/mL) Quantify->Result

Caption: Standard workflow for plasma sample analysis using a deuterated internal standard and LC-MS/MS.

Conclusion

Deuterium-labeled solifenacin is a critical tool for advanced pharmaceutical research. Its use in pharmacokinetic studies allows for a detailed investigation of metabolic pathways and the potential benefits of the kinetic isotope effect. As a stable isotope-labeled internal standard, it ensures the highest level of accuracy and precision in bioanalytical methods, which is fundamental for reliable data in drug development and clinical trials. This guide provides the foundational knowledge and practical protocols to effectively utilize deuterium-labeled solifenacin in a research setting.

References

Solifenacin-d5 Hydrochloride: A Technical Overview of its Physical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Solifenacin-d5 hydrochloride (d5-SOL HCl). This deuterated analog of solifenacin (B1663824), a muscarinic receptor antagonist, is a critical tool in pharmacokinetic and metabolic studies. Understanding its physical properties is paramount for its accurate handling, formulation, and analysis.

Core Physical and Chemical Data

Solifenacin-d5 hydrochloride presents as a white to off-white solid. While extensive experimental data for this specific deuterated compound is not widely published, the following tables summarize the available information, drawing from supplier data and analogous non-deuterated compounds.

Identifier Value Source
Chemical Name [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-(phenyl-d5)-3,4-dihydro-1H-isoquinoline-2-carboxylate hydrochlorideN/A
CAS Number 1426174-05-1[1]
Molecular Formula C₂₃H₂₂D₅ClN₂O₂[1]
Molecular Weight 403.96 g/mol [1]

Table 1: General Identifiers for Solifenacin-d5 Hydrochloride

Physical Property Value Source & Notes
Appearance White to Off-White SolidPharmaffiliates
Melting Point 196-198 °CChemicalBook. Note: A patent for the non-deuterated hydrochloride salt reports a melting point of 212-214 °C.[2][3] This highlights the importance of batch-specific analysis.
Boiling Point Data not availableN/A
Solubility Slightly soluble in DMSO, Ethanol, Methanol, and Water.ChemicalBook (qualitative). The non-deuterated succinate (B1194679) salt is freely soluble in water, glacial acetic acid, dimethyl sulfoxide, and methanol, suggesting the hydrochloride salt has good solubility in polar solvents.[4]

Table 2: Physical Properties of Solifenacin-d5 Hydrochloride

Experimental Protocols

Determination of Melting Point:

A calibrated differential scanning calorimeter (DSC) or a standard melting point apparatus would be used. A small, accurately weighed sample of Solifenacin-d5 hydrochloride would be heated at a controlled rate (e.g., 1-2 °C/min) until melting is observed. The temperature range from the onset to the completion of melting would be recorded.

Determination of Solubility:

Equilibrium solubility studies would be conducted by adding an excess amount of Solifenacin-d5 hydrochloride to a series of solvents (e.g., water, ethanol, DMSO, methanol) at a constant temperature (e.g., 25 °C). The suspensions would be agitated for a sufficient period to reach equilibrium (typically 24-48 hours). The saturated solutions would then be filtered, and the concentration of the dissolved compound would be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a new batch of Solifenacin-d5 hydrochloride.

G cluster_0 Synthesis and Purification cluster_1 Structural Confirmation cluster_2 Physical Property Determination cluster_3 Purity Assessment cluster_4 Final Documentation Synthesis Synthesis of d5-SOL HCl Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ²H) Purification->NMR MS Mass Spectrometry Purification->MS Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis Appearance Visual Appearance Purification->Appearance Melting_Point Melting Point (DSC/Apparatus) Purification->Melting_Point Solubility Solubility Studies (HPLC) Purification->Solubility pKa pKa Determination Purification->pKa HPLC_Purity HPLC Purity Purification->HPLC_Purity Residual_Solvents Residual Solvents (GC) Purification->Residual_Solvents Water_Content Water Content (Karl Fischer) Purification->Water_Content CoA Certificate of Analysis NMR->CoA MS->CoA Elemental_Analysis->CoA Appearance->CoA Melting_Point->CoA Solubility->CoA pKa->CoA HPLC_Purity->CoA Residual_Solvents->CoA Water_Content->CoA

References

A Technical Guide to (1R,3S)-Solifenacin-d5 hydrochloride: Suppliers, Pricing, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of (1R,3S)-Solifenacin-d5 hydrochloride, a deuterated analog of the muscarinic receptor antagonist Solifenacin (B1663824). It is intended for researchers, scientists, and drug development professionals, offering comprehensive information on suppliers, pricing, and its primary application as an internal standard in analytical methodologies.

Introduction to (1R,3S)-Solifenacin-d5 hydrochloride

(1R,3S)-Solifenacin-d5 hydrochloride is a stable isotope-labeled form of Solifenacin hydrochloride. Solifenacin is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, exhibiting a higher affinity for the M3 subtype, which is primarily responsible for the contraction of the bladder's detrusor muscle.[1][2][3] By blocking these receptors, Solifenacin reduces smooth muscle tone in the bladder, making it an effective treatment for overactive bladder.[3] The deuterated form, (1R,3S)-Solifenacin-d5 hydrochloride, serves as an invaluable tool in pharmacokinetic and bioanalytical studies due to its similar chemical properties to the parent drug but distinct mass, allowing for precise quantification using mass spectrometry.[4]

Suppliers and Pricing

A number of chemical suppliers offer (1R,3S)-Solifenacin-d5 hydrochloride. While pricing is often available upon request, this section summarizes publicly available information and provides a list of vendors for procurement.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable QuantitiesPrice
MedChemExpressHY-135329S1217810-85-9C₂₃H₂₂D₅ClN₂O₂403.96>98%InquireInquire
Santa Cruz Biotechnologysc-4842131217810-85-9C₂₃H₂₂D₅ClN₂O₂403.96InquireInquireInquire
LGC StandardsTRC-S6767221217810-85-9C₂₃H₂₁D₅N₂O₂·HCl403.96InquireInquireInquire
ClearsynthCS-O-006961426174-05-1C₂₃H₂₂D₅ClN₂O₂403.96>98%500 gInquire
Simson Pharma LimitedS0400031426174-05-1C₂₃H₂₂D₅ClN₂O₂403.96InquireCustom SynthesisInquire
PharmaffiliatesNot specified1426174-05-1C₂₃H₂₂D₅ClN₂O₂403.96InquireInquireInquire
MithridionRW2-TRC-S676702-1MG1426174-05-1Not specifiedNot specifiedNot specified1 mg$507.44[5]
ForenapRW2-TRC-S676702-25MG1426174-05-1Not specifiedNot specifiedNot specified25 mg$3,591.92[6]
Biotech Hub AfricaNot specified1217810-85-9Not specifiedNot specifiedNot specifiedInquireInquire[7]

Mechanism of Action: Solifenacin Signaling Pathway

Solifenacin exerts its therapeutic effect by competitively antagonizing muscarinic acetylcholine receptors, with a notable selectivity for the M3 subtype.[3][8] In the bladder, acetylcholine released from parasympathetic nerves binds to M3 receptors on the detrusor smooth muscle, initiating a signaling cascade that leads to muscle contraction.[1] Solifenacin blocks this interaction, resulting in bladder relaxation and an increased capacity.

Solifenacin_Signaling_Pathway acetylcholine Acetylcholine m3_receptor M3 Muscarinic Receptor acetylcholine->m3_receptor solifenacin (1R,3S)-Solifenacin solifenacin->m3_receptor Antagonism relaxation Detrusor Muscle Relaxation solifenacin->relaxation gq_protein Gq Protein m3_receptor->gq_protein plc Phospholipase C (PLC) gq_protein->plc pip2 PIP2 ip3 IP3 pip2->ip3 leads to dag DAG pip2->dag leads to ca_release Ca²⁺ Release from SR ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc contraction Detrusor Muscle Contraction ca_release->contraction pkc->contraction

References

A Technical Guide to the Purity and Isotopic Enrichment of (1R,3S)-Solifenacin-d5 HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used to determine the chemical purity and isotopic enrichment of (1R,3S)-Solifenacin-d5 HCl, a critical internal standard for pharmacokinetic and metabolic studies of Solifenacin. This document outlines detailed experimental protocols, data presentation in structured tables, and visual representations of analytical workflows and the pharmacological context of Solifenacin.

Introduction

(1R,3S)-Solifenacin-d5 HCl is the deuterium-labeled form of Solifenacin hydrochloride, a competitive muscarinic receptor antagonist. It is primarily used to treat overactive bladder. The introduction of five deuterium (B1214612) atoms into the phenyl group of the molecule provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry. The accuracy of such studies is critically dependent on the chemical purity and the precise isotopic enrichment of the labeled standard. This guide details the necessary analytical techniques to ensure the quality and reliability of (1R,3S)-Solifenacin-d5 HCl.

Quantitative Data Summary

The following tables summarize the key specifications for high-quality (1R,3S)-Solifenacin-d5 HCl.

Table 1: General Specifications

ParameterSpecification
Chemical Formula C₂₃H₂₂D₅ClN₂O₂
Molecular Weight ~403.96 g/mol
CAS Number 1217810-85-9
Appearance White to off-white solid

Table 2: Purity and Enrichment Specifications

ParameterMethodTypical Specification
Chemical Purity HPLC/UPLC≥ 98%
Enantiomeric Purity Chiral HPLC≥ 99% (1R,3S) isomer
Isotopic Enrichment Mass Spectrometry / NMR≥ 98 atom % D
Deuterium Incorporation Mass Spectrometry / NMRPrimarily D₅, with minimal D₀-D₄ species

Experimental Protocols

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify (1R,3S)-Solifenacin-d5 HCl from its non-labeled counterpart and other potential organic impurities.

  • Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.05 M phosphate (B84403) buffer, pH adjusted to 3.5 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: A stock solution of (1R,3S)-Solifenacin-d5 HCl is prepared in the mobile phase at a concentration of approximately 1 mg/mL. Working standards are prepared by diluting the stock solution.

  • Procedure: The column is equilibrated with the initial mobile phase composition. A 10 µL aliquot of the sample solution is injected. The gradient is run to separate the main peak from any impurities.

  • Quantification: The area of the (1R,3S)-Solifenacin-d5 HCl peak is calculated and compared to the total area of all peaks to determine the chemical purity.

Enantiomeric Purity Determination by Chiral HPLC

This method is crucial to confirm the correct stereochemistry of the molecule, which is essential for its pharmacological activity.

  • Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak® IC, 250 mm x 4.6 mm).

  • Mobile Phase: A mixture of n-hexane, ethanol, isopropyl alcohol, and diethylamine (B46881) (e.g., 60:15:25:0.1, v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Samples are prepared in the mobile phase.

  • Procedure: The chiral column is conditioned with the mobile phase. The sample is injected, and the chromatogram is recorded.

  • Analysis: The retention times of the (1R,3S) enantiomer and any other stereoisomers are determined. The peak area of the desired enantiomer is compared to the total peak area of all enantiomers to calculate the enantiomeric purity.

Isotopic Enrichment and Deuterium Incorporation by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for determining the isotopic distribution of the deuterated compound.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Transitions: The precursor to product ion transition for Solifenacin-d5 is typically m/z 368.2 → 198.2. The corresponding transition for non-labeled Solifenacin (m/z 363.2 → 193.2) is also monitored to assess the level of the D₀ species.

  • Procedure: A solution of the sample is infused directly or injected into the LC-MS/MS system. The mass spectrum is acquired over a relevant mass range to observe the distribution of deuterated species (D₀ to D₅).

  • Data Analysis: The relative intensities of the ion peaks corresponding to the different deuterated forms are used to calculate the isotopic enrichment and the percentage of each deuterated species.

Purity and Isotopic Enrichment Confirmation by Quantitative NMR (qNMR)

¹H NMR and ²H NMR can be used as primary methods for the determination of purity and isotopic enrichment.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A precisely weighed amount of (1R,3S)-Solifenacin-d5 HCl and a certified internal standard are dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR for Chemical Purity: The integral of a characteristic proton signal of the analyte is compared to the integral of a known signal from the internal standard. The purity is calculated based on the known concentration of the internal standard.

  • ²H NMR for Isotopic Enrichment: A deuterium NMR spectrum is acquired. The presence of a signal at the chemical shift corresponding to the deuterated phenyl group confirms the position of the label. The integral of this signal relative to a known standard can be used to quantify the deuterium content.

Visualizations

Signaling Pathway of Solifenacin

Solifenacin acts as a competitive antagonist at muscarinic M₃ receptors in the bladder, which are coupled to Gq/11 proteins. Inhibition of this pathway leads to relaxation of the detrusor smooth muscle, thereby reducing the symptoms of overactive bladder.

Solifenacin_Signaling_Pathway ACh Acetylcholine (ACh) M3R Muscarinic M₃ Receptor ACh->M3R Binds to Gq11 Gq/11 Protein M3R->Gq11 Activates Solifenacin (1R,3S)-Solifenacin Solifenacin->M3R Antagonizes Relaxation Muscle Relaxation Solifenacin->Relaxation Promotes PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ Release ER->Ca2 Contraction Detrusor Muscle Contraction Ca2->Contraction Leads to Analytical_Workflow Sample (1R,3S)-Solifenacin-d5 HCl Sample Purity Chemical Purity Sample->Purity Enantiomeric Enantiomeric Purity Sample->Enantiomeric Isotopic Isotopic Enrichment Sample->Isotopic HPLC HPLC-UV Purity->HPLC NMR qNMR Purity->NMR ChiralHPLC Chiral HPLC Enantiomeric->ChiralHPLC MS LC-MS/MS Isotopic->MS Isotopic->NMR Report Certificate of Analysis HPLC->Report ChiralHPLC->Report MS->Report NMR->Report

Methodological & Application

Application Notes and Protocols for the Use of (1R,3S)-Solifenacin-d5 hydrochloride as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-Solifenacin-d5 hydrochloride is the deuterated analog of solifenacin (B1663824), a competitive muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2][3][4] Due to its chemical and physical similarity to the unlabeled drug, solifenacin-d5 serves as an ideal internal standard (IS) for the quantitative analysis of solifenacin in biological matrices.[3] The stable isotope-labeled internal standard co-elutes with the analyte but is distinguishable by its higher mass-to-charge ratio (m/z) in mass spectrometry. This allows for accurate and precise quantification by correcting for variations in sample preparation, injection volume, and ionization efficiency, which is crucial for pharmacokinetic and bioanalytical studies.[1]

These application notes provide a comprehensive overview and detailed protocols for the use of (1R,3S)-Solifenacin-d5 hydrochloride as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Signaling Pathway of Solifenacin

Solifenacin is a selective antagonist of M1, M2, and M3 muscarinic acetylcholine (B1216132) receptors.[1][3] In the urinary bladder, it primarily acts on M3 receptors, which are coupled to Gq proteins.[2] Antagonism of these receptors prevents the binding of acetylcholine, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction. This results in a reduction of involuntary bladder contractions and an increase in bladder capacity.

G_protein_signaling cluster_cell Smooth Muscle Cell cluster_drugs Pharmacological Intervention M3_receptor M3 Muscarinic Receptor G_protein Gq Protein M3_receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction leads to ACh Acetylcholine ACh->M3_receptor agonist Solifenacin Solifenacin Solifenacin->M3_receptor antagonist

Caption: Solifenacin's antagonistic action on the M3 muscarinic receptor signaling pathway.

Experimental Protocols

Bioanalytical Method for Solifenacin in Human Plasma using LC-MS/MS

This protocol describes a validated method for the quantification of solifenacin in human plasma, employing (1R,3S)-Solifenacin-d5 hydrochloride as the internal standard.

1. Materials and Reagents

2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Solifenacin succinate in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the standard stock solution with 50% methanol to create calibration standards ranging from 0.5 ng/mL to 100 ng/mL.[5][6]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of (1R,3S)-Solifenacin-d5 hydrochloride in 1 mL of methanol.

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with 50% methanol.[2]

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample) into a microcentrifuge tube.

  • Add 10 µL of the 50 ng/mL internal standard working solution (Solifenacin-d5).[6]

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[6]

  • Vortex the mixture for 3 minutes at 1,500 rpm.[6]

  • Centrifuge the samples at 4,000 rpm for 5 minutes.[6]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • LC System: Waters ACQUITY UPLC™ System or equivalent.[6]

  • Column: Waters ACQUITY UPLC® BEH C18 column (2.1 mm ID × 50 mm L, 1.7 µm).[6]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Waters Xevo™ TQ MS or equivalent triple quadrupole mass spectrometer.[6]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[5][6]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Solifenacin: m/z 363.2 → 110.05[6]

    • (1R,3S)-Solifenacin-d5: m/z 368.2 → 110.05[6]

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of solifenacin using its deuterated internal standard.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Solifenacin-d5 IS (10 µL) plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex (3 min) add_acn->vortex centrifuge Centrifuge (5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection calibration Calibration Curve detection->calibration quantification Quantification (Analyte/IS Peak Area Ratio) results Concentration Calculation quantification->results calibration->quantification

Caption: Workflow for the quantification of solifenacin in plasma.

Quantitative Data Summary

The use of (1R,3S)-Solifenacin-d5 hydrochloride as an internal standard has been validated in numerous studies. The tables below summarize typical performance characteristics of LC-MS/MS methods.

Table 1: LC-MS/MS Method Parameters

ParameterDescription
LC Column C18 stationary phase, various dimensions[5][6]
Mobile Phase Acetonitrile and water with additives like formic acid or ammonium formate[5][6][7]
Ionization Positive Electrospray Ionization (ESI+)[5][6]
MRM Transition (Solifenacin) m/z 363.2/363.4 → 110.05/193.2[5][6][7]
MRM Transition (Solifenacin-d5) m/z 368.2/368.4 → 110.05/198.2[5][6][7]

Table 2: Bioanalytical Method Validation Summary

Validation ParameterTypical Performance Range
Linearity Range 0.2 - 100 ng/mL[6]
0.5 - 60 ng/mL[5]
Correlation Coefficient (r²) ≥ 0.995[6]
Lower Limit of Quantification (LLOQ) 0.1 - 0.5 ng/mL[5]
Intra-day Accuracy 97.2% to 100.0%[6]
Inter-day Accuracy 96.3% to 100.5%[6]
Intra-day Precision (%CV) 1.0% - 1.5%[6]
Inter-day Precision (%CV) 1.6% - 6.0%[6]
Mean Recovery 84.7% (Solifenacin), 86.1% (Solifenacin-d5)

Table 3: Pharmacokinetic Parameters of Solifenacin from a Bioequivalence Study

ParameterTest Formulation (mean ± SD)Reference Formulation (mean ± SD)
Cmax (ng/mL) 14.66 ± 3.8514.10 ± 3.37
AUClast (h·ng/mL) 486.98 ± 138.47469.07 ± 128.29
Tmax (h, median) 5.005.00
t1/2 (h) 33.38 ± 8.0632.40 ± 6.29

Data from a study comparing two formulations of solifenacin.[6]

Conclusion

(1R,3S)-Solifenacin-d5 hydrochloride is a reliable and effective internal standard for the quantification of solifenacin in biological samples by LC-MS/MS. Its use ensures high accuracy and precision, making it an indispensable tool in pharmacokinetic studies, bioequivalence trials, and other applications in drug development. The protocols and data presented here provide a solid foundation for researchers and scientists to develop and validate robust bioanalytical methods for solifenacin.

References

Application Note: High-Throughput Quantification of Solifenacin in Human Plasma using LC-MS/MS with Solifenacin-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Solifenacin (B1663824) in human plasma. Solifenacin-d5 is employed as the internal standard (IS) to ensure accuracy and precision. The method involves a simple protein precipitation extraction procedure, providing high recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 column with a rapid gradient elution, allowing for a short run time. The method has been validated according to established bioanalytical method validation guidelines and is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] Accurate and reliable quantification of Solifenacin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Solifenacin-d5, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[3] This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for the determination of Solifenacin in human plasma using Solifenacin-d5 as the internal standard.

Experimental

Materials and Reagents
Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

LC-MS/MS Method Parameters

The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 50 x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 2
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temperature 10 °C
Total Run Time 4.0 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
0.520
2.095
3.095
3.120
4.020

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 4: MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Solifenacin 363.2193.20.13025
Solifenacin-d5 368.2198.20.13025

Note: The specific MRM transitions for Solifenacin and Solifenacin-d5 are m/z 363.2 → 193.2 and m/z 368.2 → 198.2, respectively.[4] Other transitions such as 363.21→110.05 for solifenacin and 368.19→110.05 for the internal standard have also been reported.[5]

Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Solifenacin succinate and Solifenacin-d5 into separate 10 mL volumetric flasks.

    • Dissolve the contents in methanol and make up the volume to the mark.

    • Store the stock solutions at 2-8 °C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Solifenacin by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

    • Prepare a working internal standard solution of Solifenacin-d5 at a concentration of 100 ng/mL by diluting the primary stock solution with the same diluent.

Sample Preparation Protocol

A simple and efficient protein precipitation method is employed for the extraction of Solifenacin and Solifenacin-d5 from human plasma.

  • Pipette 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL Solifenacin-d5 working internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Experimental Workflow

experimental_workflow sample Plasma Sample (100 µL) is_addition Add IS (Solifenacin-d5) sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis data_processing Data Processing (Quantification) lcms_analysis->data_processing results Results data_processing->results

Caption: Experimental workflow from sample preparation to data analysis.

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated for linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 5: Summary of Method Validation Parameters

ParameterResult
Linearity Range 0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (%Bias) Within ±15%
Mean Extraction Recovery Solifenacin: ~85%Solifenacin-d5: ~88%
Matrix Effect Negligible
Stability Stable under various storage and handling conditions
Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 0.5 ng/mL to 100 ng/mL for Solifenacin in human plasma. The correlation coefficient (r²) was consistently greater than 0.995. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL with acceptable precision and accuracy.

Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (%RSD) for both intra- and inter-day precision was less than 15%, and the accuracy was within ±15% of the nominal concentrations, indicating good reliability and reproducibility of the method.

Recovery and Matrix Effect

The extraction recovery of Solifenacin and Solifenacin-d5 from human plasma was high and consistent across different concentration levels. The matrix effect was assessed by comparing the peak areas of the analytes in post-extraction spiked plasma samples with those in neat solutions. The results indicated no significant ion suppression or enhancement, demonstrating the selectivity of the method.

Conclusion

A highly sensitive, selective, and rapid LC-MS/MS method for the quantification of Solifenacin in human plasma using Solifenacin-d5 as an internal standard has been successfully developed and validated. The simple protein precipitation sample preparation procedure and short chromatographic run time make this method suitable for high-throughput analysis in clinical and research settings. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and recovery, making it a reliable tool for pharmacokinetic and bioequivalence studies of Solifenacin.

References

Application Notes and Protocols for (1R,3S)-Solifenacin-d5 hydrochloride in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-Solifenacin-d5 hydrochloride is a deuterated analog of solifenacin (B1663824), a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2][3][4] The incorporation of five deuterium (B1214612) atoms into the phenyl group of solifenacin results in a stable, isotopically labeled compound with a higher molecular weight. This key feature makes it an ideal internal standard (IS) for the quantitative bioanalysis of solifenacin in biological matrices, such as plasma, during pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the analytical method.

These application notes provide detailed protocols for the use of (1R,3S)-Solifenacin-d5 hydrochloride in pharmacokinetic research, a summary of relevant pharmacokinetic data, and visualizations of the experimental workflow and the signaling pathway of solifenacin.

Data Presentation: Pharmacokinetic Parameters of Solifenacin

The following tables summarize the key pharmacokinetic parameters of solifenacin from studies in healthy adult volunteers and pediatric patients. These values are essential for designing and interpreting pharmacokinetic studies.

Table 1: Pharmacokinetic Parameters of Solifenacin in Healthy Adult Volunteers After a Single Oral Dose

FormulationDoseCmax (ng/mL)Tmax (h)AUClast (h·ng/mL)t1/2 (h)
Solifenacin Tartrate10.66 mg14.66 ± 3.855.00 (3.00–6.00)486.98 ± 138.4733.38 ± 8.06
Solifenacin Succinate10 mg14.10 ± 3.375.00 (3.00–6.00)469.07 ± 128.2932.40 ± 6.29

Data from a study in healthy male subjects.[5] Cmax, AUClast, and t1/2 are presented as mean ± standard deviation. Tmax is presented as median (min-max).

Table 2: Steady-State Pharmacokinetic Parameters of Solifenacin in Healthy Volunteers

DoseCmax (ng/mL)Tmax (h)
5 mg32.33-8
10 mg62.93-8

Data from healthy volunteers after oral administration of VESIcare tablets.[6]

Table 3: Pharmacokinetic Parameters of Solifenacin in Pediatric Patients with Neurogenic Detrusor Overactivity (NDO)

ParameterValue
Median Tmax (steady state)3 hours (range: 2 to 6 hours)
Median Dose-Normalized Cmax7.79 ng/mL/mg (range: 2.49 to 29.26)
Median Dose-Normalized AUCtau146.42 ng·h/mL/mg (range: 48.05 to 559.69)
Median Apparent Oral Clearance5.1 L/h (range: 1.35 to 15.7)
Median Elimination Half-life (t1/2)26.4 hours (range: 3.9 to 104)

Data from pediatric patients aged 2 to <18 years.[7][8]

Experimental Protocols

The following are detailed methodologies for the quantification of solifenacin in plasma using (1R,3S)-Solifenacin-d5 hydrochloride as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is a rapid and simple method for sample clean-up.

Materials:

  • Human plasma samples

  • (1R,3S)-Solifenacin-d5 hydrochloride internal standard working solution

  • Methanol (B129727), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 250 µL of human plasma into a microcentrifuge tube.

  • Add a known amount of (1R,3S)-Solifenacin-d5 hydrochloride working solution.

  • Add methanol for protein precipitation.[9]

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Protocol 2: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to protein precipitation.

Materials:

  • Human plasma samples (100 µL)

  • (1R,3S)-Solifenacin-d5 hydrochloride internal standard working solution

  • tert-Butyl methyl ether

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • To 100 µL of plasma in a clean tube, add the internal standard solution.[10]

  • Add tert-butyl methyl ether as the extraction solvent.[10]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.[9][10]

  • Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 or a pentafluorophenylpropylsilica column is suitable. Examples include a Gemini-NX C18 (50 x 4.6 mm, 5 µm) or a pentafluorophenylpropylsilica column (50x4mm, 3µm particles).[9]

  • Mobile Phase: A common mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) formate (B1220265) or 100 mM ammonium acetate (B1210297) with 1% formic acid).[9] A typical gradient or isocratic elution can be used.

  • Flow Rate: A flow rate of 0.3 mL/min to 1 mL/min is commonly used.[9][10]

  • Injection Volume: 10 µL.

Tandem Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Solifenacin: m/z 363.2 → 193.2[9] or m/z 363 → 193.[9]

    • (1R,3S)-Solifenacin-d5 hydrochloride: m/z 368.2 → 198.2[9] or m/z 368 → 198.[9]

  • Data Analysis: The concentration of solifenacin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed with known concentrations of solifenacin.

Visualizations

Solifenacin Bioanalytical Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (e.g., 250 µL) is_addition Add (1R,3S)-Solifenacin-d5 HCl (IS) plasma->is_addition extraction Protein Precipitation (Methanol) or LLE (tert-Butyl methyl ether) is_addition->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant / Organic Layer centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection hplc Chromatographic Separation (C18 or PFP Column) injection->hplc ms Mass Spectrometric Detection (ESI+, MRM) hplc->ms quantification Quantification (Peak Area Ratio vs. Calibration Curve) ms->quantification pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) quantification->pk_analysis cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling acetylcholine Acetylcholine m3_receptor M3 Muscarinic Receptor acetylcholine->m3_receptor Binds gq_protein Gq Protein Activation m3_receptor->gq_protein plc Phospholipase C (PLC) Activation gq_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Ca²⁺ Release from SR ip3_dag->ca_release rho_rock RhoA-ROCK Pathway Activation ip3_dag->rho_rock mlck Myosin Light Chain Kinase (MLCK) Activation ca_release->mlck mlcp_inhibition Myosin Light Chain Phosphatase (MLCP) Inhibition rho_rock->mlcp_inhibition contraction Smooth Muscle Contraction mlck->contraction mlcp_inhibition->contraction Promotes solifenacin Solifenacin solifenacin->m3_receptor Antagonizes cluster_cyp3a4 CYP3A4 Mediated Metabolism cluster_other Other Pathways solifenacin Solifenacin n_oxidation N-oxidation (Quinuclidin Ring) solifenacin->n_oxidation hydroxylation 4R-hydroxylation (Tetrahydroisoquinoline Ring) solifenacin->hydroxylation glucuronidation Direct Glucuronidation solifenacin->glucuronidation metabolite1 N-oxide Metabolite (Inactive) n_oxidation->metabolite1 hydroxy_n_oxide 4R-hydroxy-N-oxide hydroxylation->hydroxy_n_oxide metabolite2 4R-hydroxy Solifenacin (Active) hydroxylation->metabolite2 metabolite3 4R-hydroxy-N-oxide Metabolite (Inactive) hydroxy_n_oxide->metabolite3 metabolite4 N-glucuronide Metabolite (Inactive) glucuronidation->metabolite4

References

Application Note: Quantification of Solifenacin in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of solifenacin (B1663824) in human plasma using a stable isotope-labeled internal standard (solifenacin-d5) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols and data herein are compiled from established and validated methods to ensure robustness and reproducibility.

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. Accurate quantification of solifenacin in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a sensitive and specific LC-MS/MS (B15284909) method for the determination of solifenacin in human plasma, employing solifenacin-d5 as the internal standard (IS) to ensure high accuracy and precision. The use of a deuterated standard minimizes variability arising from sample preparation and matrix effects.

The method is based on the principle of liquid-liquid extraction (LLE) for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode.

Experimental Workflow

The overall experimental workflow for the quantification of solifenacin in human plasma is depicted in the following diagram.

workflow Experimental Workflow for Solifenacin Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Human Plasma Sample (e.g., 100 µL) add_is Spike with Solifenacin-d5 (IS) plasma_sample->add_is extraction Liquid-Liquid Extraction (e.g., with Methyl tert-butyl ether) add_is->extraction vortex_centrifuge Vortex & Centrifuge extraction->vortex_centrifuge evaporation Evaporate Organic Layer to Dryness vortex_centrifuge->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_injection Inject Sample into LC System reconstitution->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (ESI+, MRM Mode) chromatography->ms_detection peak_integration Peak Integration for Solifenacin & IS ms_detection->peak_integration calibration_curve Generate Calibration Curve (Peak Area Ratio vs. Concentration) peak_integration->calibration_curve quantification Quantify Solifenacin Concentration calibration_curve->quantification reporting Report Results quantification->reporting

Caption: Workflow for Solifenacin Analysis.

Materials and Reagents

Instrumentation

  • Liquid Chromatography: HPLC system capable of delivering a stable flow rate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm).

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve solifenacin succinate and solifenacin-d5 in methanol to obtain separate stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the solifenacin stock solution with a 50:50 methanol:water mixture to create calibration curve standards.

  • Internal Standard (IS) Working Solution: Dilute the solifenacin-d5 stock solution with the same diluent to a final concentration of approximately 50 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a representative method for extracting solifenacin from human plasma.[1][2][3]

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 50 µL of the solifenacin-d5 internal standard working solution to each plasma sample, except for the blank samples (to which 50 µL of diluent is added). Vortex for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[1][2][3][4]

  • Vortex the mixture for 10-20 minutes to ensure thorough mixing.[4]

  • Centrifuge the samples at approximately 8,600 rpm for 10-25 minutes to separate the organic and aqueous layers.[4]

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.[4]

  • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80:20 acetonitrile:water).[1][2][3] Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

An alternative to LLE is protein precipitation . This can be performed by adding a precipitating agent like methanol to the plasma sample, vortexing, and centrifuging to pellet the proteins.[5] The supernatant is then analyzed. While simpler, LLE often provides a cleaner extract.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of solifenacin.

ParameterCondition
LC System
ColumnC18, 50 x 4.6 mm, 5 µm (or similar)[1][2][3]
Mobile PhaseA mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 5 mM ammonium formate, pH 3.0). A common ratio is 80:20 (v/v).[1]
Flow Rate0.4 - 1.0 mL/min[1][2][3]
Injection Volume10 µL
Column TemperatureAmbient or controlled at 30-35°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive[1][2][3]
Multiple Reaction Monitoring (MRM) TransitionsSolifenacin: m/z 363.2 → 193.2[1] or 363.4 → (unspecified)[1][2][3] Solifenacin-d5: m/z 368.2 → 198.2[1] or 368.4 → (unspecified)[1][2][3]
Dwell Time~200 ms per transition
Ion Source Temperature~500°C

Method Validation Summary

The described method has been validated according to international guidelines. The following tables summarize the quantitative data from representative validation studies.

Table 1: Linearity and Sensitivity
ParameterResult
Linearity Range0.47 - 60.0 ng/mL[1][2][3]
Correlation Coefficient (r²)≥ 0.999[3]
Lower Limit of Quantification (LLOQ)0.47 ng/mL[5]
Table 2: Precision and Accuracy

The precision is expressed as the relative standard deviation (%RSD), and accuracy is expressed as the percentage of the nominal concentration.

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ~0.5< 11%[5]< 11%[5]Within ±20%[3]
Low QC~1.5< 11%[5]< 11%[5]Within ±15%[3]
Mid QC~15< 11%[5]< 11%[5]Within ±15%[3]
High QC~45< 11%[5]< 11%[5]Within ±15%[3]
Table 3: Recovery and Matrix Effect
AnalyteMean Extraction Recovery (%)
Solifenacin~93%[2][6]
Solifenacin-d5Not explicitly stated, but expected to be similar to solifenacin.

The use of a deuterated internal standard co-eluting with the analyte effectively compensates for any potential matrix effects.

Data Analysis

  • Peak Integration: Integrate the peak areas for both solifenacin and solifenacin-d5 for all standards, quality controls, and unknown samples.

  • Calibration Curve: For the calibration standards, calculate the peak area ratio (solifenacin peak area / solifenacin-d5 peak area). Plot this ratio against the nominal concentration of solifenacin. Perform a linear regression analysis (weighted 1/x²) to generate the calibration curve.

  • Quantification: For the unknown samples, calculate the peak area ratio and determine the concentration of solifenacin using the regression equation from the calibration curve.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific approach for the quantification of solifenacin in human plasma. The use of a deuterated internal standard, solifenacin-d5, ensures high accuracy and precision by correcting for variability in sample processing and matrix effects. The presented protocols and validation data demonstrate that this method is well-suited for pharmacokinetic and bioequivalence studies in a regulated laboratory environment.

References

Application Notes and Protocols for Solifenacin Analysis Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the extraction of solifenacin (B1663824) from biological matrices, primarily human plasma, for quantitative analysis by methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections detail three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Data Presentation: Comparison of Sample Preparation Techniques

The selection of an appropriate sample preparation method is critical for accurate and reliable quantification of solifenacin. The choice depends on the desired level of sample cleanup, sensitivity, and throughput. Below is a summary of typical performance data for the three techniques.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery (%) 88 - 95%65 - 98%[1]> 95%
Matrix Effect (ME) Higher VariabilityLow to Moderate VariabilityMinimal Variability
Process Simplicity High (Fastest)ModerateLow (Most Complex)
Sample Cleanliness LowModerateHigh
Recommendation Suitable for rapid analysis but may require a stable isotope-labeled internal standard (SIL-IS) to control variability.Provides a good balance of cleanliness and recovery, effectively removing many interferences.Delivers the cleanest extracts and most effectively minimizes matrix effects, ideal for high-sensitivity assays.

Experimental Protocols

The following are detailed methodologies for the three key sample preparation techniques for solifenacin analysis.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis.

Materials:

  • Human plasma sample

  • Acetonitrile (B52724) (ACN) or Methanol (B129727) (MeOH), chilled

  • Internal Standard (IS) spiking solution (e.g., solifenacin-d5)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard solution to the plasma sample.

  • Add 300 µL of chilled acetonitrile or methanol to the plasma sample to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.

Materials:

  • Human plasma sample

  • Internal Standard (IS) spiking solution (e.g., solifenacin-d5)

  • Ammonium (B1175870) hydroxide (B78521) solution (e.g., 5% v/v) or other basifying agent

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE), or a mixture like MTBE:hexane:dichloromethane)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Pipette 200 µL of human plasma into a clean tube.

  • Add the internal standard solution to the plasma sample.

  • Add a small volume of ammonium hydroxide solution to basify the sample (to ensure solifenacin is in its free base form).

  • Add 1 mL of the extraction solvent (e.g., MTBE) to the tube.

  • Vortex the mixture for 5-10 minutes to ensure thorough extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solution.

  • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.[2]

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the most effective sample cleanup, leading to minimal matrix effects and high sensitivity. This protocol is based on a reversed-phase or mixed-mode cation exchange mechanism, suitable for a basic compound like solifenacin.

Materials:

  • Human plasma sample

  • Internal Standard (IS) spiking solution (e.g., solifenacin-d5)

  • SPE Cartridge (e.g., a polymeric reversed-phase sorbent like Oasis HLB or a mixed-mode cation exchange sorbent)

  • Phosphoric acid or formic acid for sample pretreatment

  • Methanol (MeOH) for conditioning and elution

  • Deionized water for equilibration and washing

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., 5% ammonium hydroxide in Methanol)

  • SPE manifold

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Sample Pre-treatment:

    • Pipette 500 µL of human plasma into a tube.

    • Add the internal standard solution.

    • Add 500 µL of 4% phosphoric acid or a similar acidic solution to the plasma and vortex. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of Methanol through the SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge to equilibrate the sorbent. Do not let the cartridge dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge. Pass the sample through at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Pass 1 mL of deionized water through the cartridge to remove salts and other polar interferences.

    • Pass 1 mL of the wash solvent (e.g., 5% Methanol in water) to remove less polar interferences.

    • Dry the cartridge under vacuum for 1-2 minutes.

  • Elution:

    • Elute the solifenacin and internal standard from the cartridge by passing 1 mL of the elution solvent (e.g., 5% ammonium hydroxide in Methanol) through the cartridge. Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the reconstitution solution.

    • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

Visualizations

The following diagrams illustrate the workflows for each of the described sample preparation techniques.

PPT_Workflow plasma Plasma Sample + Internal Standard precipitate Add Acetonitrile/Methanol (Protein Precipitation) plasma->precipitate vortex_ppt Vortex precipitate->vortex_ppt centrifuge_ppt Centrifuge vortex_ppt->centrifuge_ppt supernatant Collect Supernatant centrifuge_ppt->supernatant evaporate_ppt Evaporate to Dryness supernatant->evaporate_ppt reconstitute_ppt Reconstitute evaporate_ppt->reconstitute_ppt analysis_ppt LC-MS/MS Analysis reconstitute_ppt->analysis_ppt

Caption: Protein Precipitation (PPT) Workflow.

LLE_Workflow plasma_lle Plasma Sample + Internal Standard basify Basify Sample (e.g., NH4OH) plasma_lle->basify extract Add Organic Solvent (e.g., MTBE) basify->extract vortex_lle Vortex extract->vortex_lle centrifuge_lle Centrifuge vortex_lle->centrifuge_lle organic_layer Collect Organic Layer centrifuge_lle->organic_layer evaporate_lle Evaporate to Dryness organic_layer->evaporate_lle reconstitute_lle Reconstitute evaporate_lle->reconstitute_lle analysis_lle LC-MS/MS Analysis reconstitute_lle->analysis_lle

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow cluster_spe_steps SPE Cartridge Steps condition 1. Condition (Methanol, Water) load 2. Load Sample condition->load wash 3. Wash (e.g., 5% MeOH/Water) load->wash elute 4. Elute (e.g., 5% NH4OH in MeOH) wash->elute evaporate_spe Evaporate Eluate elute->evaporate_spe plasma_spe Plasma Sample Pre-treatment (+ IS, Acid) plasma_spe->load reconstitute_spe Reconstitute evaporate_spe->reconstitute_spe analysis_spe LC-MS/MS Analysis reconstitute_spe->analysis_spe

Caption: Solid-Phase Extraction (SPE) Workflow.

References

Chromatographic Analysis of Solifenacin and its Deuterated Analog: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the chromatographic analysis of solifenacin (B1663824), a competitive muscarinic receptor antagonist used in the treatment of overactive bladder, and its deuterated internal standard (IS), typically Solifenacin-d5. The methods detailed herein are primarily based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical studies.

Introduction

Solifenacin is a widely prescribed medication, and its quantification in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a deuterated analog as an internal standard is a common practice in quantitative LC-MS/MS analysis to correct for matrix effects and variations in sample processing and instrument response. This application note outlines established chromatographic conditions and provides detailed protocols for the extraction and analysis of solifenacin and its deuterated standard from plasma samples.

Chromatographic Methods and Conditions

Several successful LC-MS/MS methods have been developed for the quantification of solifenacin. The choice of chromatographic conditions can significantly impact the sensitivity, selectivity, and run time of the analysis. A summary of various reported conditions is presented below.

Liquid Chromatography Conditions

A variety of reversed-phase columns and mobile phases have been employed for the separation of solifenacin and its deuterated analog.

ParameterMethod 1Method 2Method 3Method 4
Stationary Phase PentafluorophenylpropylsilicaThermo BDS Hypersil C8Gemini-NX C18Inertsil ODS 3V C18
Column Dimensions 50 x 4 mm, 3 µm[1][2]100 x 4.6 mm, 3.5 µm[3][4]50 x 4.6 mm, 5 µm[1]150 x 4.6 mm, 5 µm[5]
Mobile Phase A 100mM Ammonium Acetate with 1% Formic Acid10mM Ammonium Formate5mM Ammonium Formate, pH 3.0Monobasic potassium phosphate (B84403) (pH 3.5) with 0.1% triethylamine
Mobile Phase B Methanol[1][2]Acetonitrile[3][4]Methanol[1]Methanol[5]
Composition 90:10 (B:A)[1][2]80:20 (B:A)[3][4]80:20 (B:A)[1]Gradient[5]
Flow Rate Not Specified1 mL/min[1][3][4]0.4 mL/min[1]1.5 mL/min[5]
Detection UV at 220 nm[5]Not SpecifiedNot SpecifiedNot Specified
Mass Spectrometry Conditions

Detection is typically performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

ParameterSolifenacinSolifenacin-d5
Ionization Mode Positive ESI[1][4]Positive ESI[1][4]
Precursor Ion (m/z) 363.2, 363.4[1]368.2, 368.4[1]
Product Ion (m/z) 193.2[1]198.2[1]

Experimental Protocols

The following protocols describe the sample preparation and LC-MS/MS analysis of solifenacin and its deuterated analog in human plasma.

Sample Preparation: Protein Precipitation

This is a simple and rapid method for sample cleanup.

Materials:

  • Human plasma samples

  • Solifenacin and Solifenacin-d5 stock solutions

  • Methanol (B129727), ice-cold

  • Centrifuge

  • Vortex mixer

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 200 µL of ice-cold methanol containing the internal standard (Solifenacin-d5) at an appropriate concentration.

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract compared to protein precipitation.

Materials:

  • Human plasma samples

  • Solifenacin and Solifenacin-d5 stock solutions

  • Methyl tert-butyl ether (MTBE)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 250 µL of plasma into a glass tube.

  • Add the internal standard (Solifenacin-d5).

  • Add 1 mL of MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.[1]

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example based on Method 3):

  • Column: Gemini-NX C18, 50 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: 5 mM Ammonium formate, pH 3.0 (A) and Methanol (B).[1]

  • Gradient: 80% B.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5-10 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).[6]

Mass Spectrometric Conditions:

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • Solifenacin: 363.2 → 193.2[1]

    • Solifenacin-d5: 368.2 → 198.2[1]

  • Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

Data Analysis and Validation

The concentration of solifenacin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve. Method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) and should assess linearity, accuracy, precision, selectivity, recovery, and stability.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Intra- and Inter-assay Precision (%RSD) < 15% (< 20% at LLOQ)
Intra- and Inter-assay Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10

Visualized Workflows

The following diagrams illustrate the key experimental workflows.

G cluster_0 Sample Preparation cluster_1 Protein Precipitation cluster_2 Liquid-Liquid Extraction cluster_3 LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (Solifenacin-d5) plasma->add_is add_methanol Add Cold Methanol add_is->add_methanol add_mtbe Add MTBE add_is->add_mtbe vortex_pp Vortex add_methanol->vortex_pp centrifuge_pp Centrifuge vortex_pp->centrifuge_pp supernatant Collect Supernatant centrifuge_pp->supernatant inject Inject Sample supernatant->inject vortex_lle Vortex add_mtbe->vortex_lle centrifuge_lle Centrifuge vortex_lle->centrifuge_lle collect_organic Collect Organic Layer centrifuge_lle->collect_organic evaporate Evaporate collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute reconstitute->inject separation Chromatographic Separation (Reversed-Phase Column) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection data Data Acquisition & Processing detection->data

Caption: Experimental workflow for the analysis of solifenacin.

G cluster_0 Solifenacin Analysis Logic input Plasma Sample Internal Standard (IS) processing Sample Preparation (Protein Precipitation or LLE) input:f0->processing:f0 input:f1->processing:f0 analysis LC-MS/MS Analysis (Separation & Detection) processing:f1->analysis:f0 quantification Peak Area Ratio (Analyte/IS) Calibration Curve analysis:f1->quantification:f0 output Concentration of Solifenacin quantification:f1->output:f0

Caption: Logical flow for the quantification of solifenacin.

References

Application Notes and Protocols for the Mass Spectrometry-Based Quantification of (1R,3S)-Solifenacin-d5 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of (1R,3S)-Solifenacin-d5 hydrochloride in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). (1R,3S)-Solifenacin-d5 hydrochloride is a deuterated form of Solifenacin (B1663824), a competitive muscarinic receptor antagonist, and is commonly used as an internal standard in pharmacokinetic studies.[1][2][3]

Overview

The accurate quantification of drug candidates and their metabolites is crucial in drug development. This protocol outlines a robust and sensitive LC-MS/MS method for the determination of (1R,3S)-Solifenacin-d5 hydrochloride, which serves as an internal standard (IS) for the quantification of Solifenacin. The methods described are applicable to various biological samples, primarily human plasma.

Mass Spectrometry Parameters

The successful quantification of (1R,3S)-Solifenacin-d5 hydrochloride relies on optimized mass spectrometry parameters. The following tables summarize the key parameters for both Solifenacin and its deuterated internal standard, (1R,3S)-Solifenacin-d5 hydrochloride, based on established methods. The analysis is typically performed in the positive ion mode using electrospray ionization (ESI).

Table 1: Mass Spectrometry Parameters for Solifenacin and (1R,3S)-Solifenacin-d5 hydrochloride

ParameterSolifenacin(1R,3S)-Solifenacin-d5 hydrochloride (Internal Standard)
Ionization ModePositive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z)363.2, 363.3, 363.4368.2, 368.3, 368.4
Product Ion (m/z)193.2, 110.1, 193198.2, 110.1, 198
Declustering Potential (V)8694
Collision Energy (V)2627
Entrance Potential (V)1010

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Table 2: Example Mass Spectrometer Source and Gas Parameters

ParameterSetting
Capillary Temperature380 °C
Spray Voltage4500 V
Nebulizer Gas2 L/min
Drying Gas10 L/min
Heating Gas10 L/min

These are example parameters and may require optimization for different mass spectrometer models.

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and ensuring accurate quantification. Two common methods are protein precipitation and liquid-liquid extraction.

Protocol 3.1.1: Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution ((1R,3S)-Solifenacin-d5 hydrochloride).

  • Add 300 µL of acetonitrile (B52724) to precipitate the proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 200 µL of the mobile phase.[4][5]

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3.1.2: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution ((1R,3S)-Solifenacin-d5 hydrochloride).

  • Add 1.2 mL of methyl tert-butyl ether.[6]

  • Vortex the mixture for 20 minutes to extract the analyte and internal standard.[6]

  • Centrifuge the sample at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography

The chromatographic separation is essential to resolve the analyte from potential interferences.

Table 3: Liquid Chromatography Parameters

ParameterCondition 1Condition 2
Column Waters ACQUITY UPLC®BEH C18 (2.1 mm ID × 50 mm L, 1.7 µm)[1]Pentafluorophenylpropylsilica column (50×4mm, 3μm particles)[4][7]
Mobile Phase A 0.1% (v/v) formic acid in distilled water[1]100mM ammonium (B1175870) acetate (B1210297) containing 1% of formic acid[4][7]
Mobile Phase B 0.1% (v/v) formic acid in acetonitrile[1]Methanol[4][7]
Flow Rate 0.3 mL/min[1]Not Specified
Elution Gradient[1]Isocratic (90:10, v/v)[4][7]
Injection Volume 5-10 µL5-10 µL
Column Temperature 40 °CAmbient

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantification of Solifenacin using (1R,3S)-Solifenacin-d5 hydrochloride as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add (1R,3S)-Solifenacin-d5 HCl (IS) plasma->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc Liquid Chromatography (Separation) reconstitution->lc ms Tandem Mass Spectrometry (Detection) lc->ms quantification Quantification (Analyte/IS Ratio) ms->quantification results Pharmacokinetic Data quantification->results

Caption: Experimental workflow for the quantification of Solifenacin.

mrm_logic cluster_solifenacin Solifenacin cluster_is (1R,3S)-Solifenacin-d5 HCl precursor_sol 363.2 m/z (Precursor) product_sol 193.2 m/z (Product) precursor_sol->product_sol Collision Induced Dissociation precursor_is 368.2 m/z (Precursor) product_is 198.2 m/z (Product) precursor_is->product_is Collision Induced Dissociation

Caption: Multiple Reaction Monitoring (MRM) logic for Solifenacin and its internal standard.

References

Application Notes and Protocols for Bioequivalence Studies of Solifenacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence (BE) studies of solifenacin (B1663824), a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. The following information is synthesized from regulatory guidance and published scientific literature to assist in the design and execution of BE studies for generic solifenacinsuccinate products.

Introduction

Solifenacin is administered orally and works by reducing smooth muscle tone in the bladder.[1] To gain approval for a generic version of a solifenacin product, a bioequivalence study is required to demonstrate that the generic formulation performs in the same manner as the reference listed drug.[2][3] This involves comparing the rate and extent of absorption of the test and reference products in healthy volunteers.[3]

Key pharmacokinetic characteristics of solifenacin include a long elimination half-life of 45 to 68 hours, which necessitates a sufficient washout period in crossover study designs.[1][4] Peak plasma concentrations are typically reached between 3 and 8 hours after oral administration.[5][6] The absolute bioavailability of solifenacin is approximately 90%.[6]

Study Design and Regulatory Considerations

Bioequivalence studies for solifenacin should be designed in accordance with recommendations from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Study Design Recommendations:

  • Study Type: Both fasting and fed condition studies are often required to assess the effect of food on drug absorption.[7][8][9]

  • Design: A single-dose, two-treatment, two-period, two-sequence crossover design is the most common approach.[4][10] However, due to the long half-life of solifenacin, a parallel study design may also be considered to avoid excessively long washout periods.[4][7]

  • Strength: The 10 mg tablet is typically the recommended strength for BE studies.[4][10] For oral suspensions, a strength of 1 mg/mL has been used.[7]

  • Subjects: Healthy male and non-pregnant, non-lactating female subjects are generally recruited.[4][7] The typical age range is 18-55 years.[11]

  • Washout Period: A washout period of at least 21 days is recommended for crossover studies to ensure complete elimination of the drug from the body before the next treatment period.[10]

Acceptance Criteria:

For the test and reference products to be considered bioequivalent, the 90% confidence intervals (CIs) for the geometric mean ratios of the primary pharmacokinetic parameters, Cmax and AUC (Area Under the Curve), must fall within the range of 80.00% to 125.00%.[8][12][13]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for solifenacin from representative bioequivalence studies.

Table 1: Pharmacokinetic Parameters of Solifenacin (10 mg) Under Fasting Conditions

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 13.99 ± 3.3413.27 ± 3.20
AUC0-t (h·ng/mL) 675.60 ± 210.46653.31 ± 238.59
AUC0-∞ (h·ng/mL) 728.28 ± 240.20718.14 ± 275.63
Tmax (h) 5.00 (median)4.98 (median)
t1/2 (h) 39.19 ± 9.2942.44 ± 12.66

Data from a single-dose, randomized, crossover study in 24 healthy volunteers.[9]

Table 2: Pharmacokinetic Parameters of Solifenacin (10 mg) Under Fed Conditions

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 15.65 ± 5.3015.02 ± 4.42
AUC0-t (h·ng/mL) 808.85 ± 271.19793.76 ± 256.78
AUC0-∞ (h·ng/mL) 917.02 ± 347.82875.49 ± 310.77
Tmax (h) 4.29 (median)5.69 (median)
t1/2 (h) 49.47 ± 20.0845.29 ± 12.24

Data from a single-dose, randomized, crossover study in 24 healthy volunteers.[9]

Experimental Protocols

Clinical Protocol: In-Vivo Bioequivalence Study

4.1.1. Subject Selection

  • Inclusion Criteria:

    • Healthy male and non-pregnant, non-lactating female volunteers, aged 18-55 years.[11]

    • Willing and able to provide written informed consent.[11]

    • In good health as determined by medical history, physical examination, and laboratory tests.[11]

  • Exclusion Criteria:

    • History of allergy or hypersensitivity to solifenacin or other anticholinergic drugs.[11]

    • History or current evidence of significant cardiovascular, hepatic, renal, gastrointestinal, or neurological disorders.[11]

    • Use of any medication that could interfere with the pharmacokinetics of solifenacin within 30 days prior to the study.[11]

    • Participation in any other clinical trial within 30 days prior to the study.[11]

    • Donation of blood within 30 days prior to the study.[11]

4.1.2. Study Conduct

  • Randomization: Subjects are randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).

  • Dosing: After an overnight fast of at least 10 hours, subjects receive a single oral dose of the test or reference solifenacin formulation with 240 mL of water.[13] For fed studies, the dose is administered after a standardized high-fat, high-calorie breakfast.

  • Blood Sampling: Venous blood samples (approximately 5 mL) are collected into labeled tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at pre-dose (0 hours) and at specified time points post-dose. A typical sampling schedule includes collections at 0.5, 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 12, 18, 24, 36, 48, and 72 hours after dosing.[13]

  • Sample Processing: Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.

  • Washout Period: A washout period of at least 21 days separates the two treatment periods in a crossover study.[10]

  • Second Dosing Period: The procedures from step 2-4 are repeated for the second treatment period.

Analytical Protocol: Determination of Solifenacin in Human Plasma by LC-MS/MS

This protocol describes a common method for the quantitative analysis of solifenacin in human plasma.

4.2.1. Sample Preparation (Protein Precipitation)

  • Allow plasma samples to thaw at room temperature.

  • To 250 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., solifenacin-D5).[14]

  • Add a protein precipitating agent, such as methanol (B129727).[14]

  • Vortex the mixture for a specified time to ensure thorough mixing.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

4.2.2. Chromatographic Conditions

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Column: A C18 or a pentafluorophenylpropylsilica column is suitable for separation.[14][15]

  • Mobile Phase: A common mobile phase consists of a mixture of methanol and an aqueous buffer (e.g., 100 mM ammonium (B1175870) acetate (B1210297) with 1% formic acid) in a ratio of approximately 90:10 (v/v).[14]

  • Flow Rate: A typical flow rate is around 0.4 mL/min.[16]

4.2.3. Mass Spectrometric Detection

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Solifenacin: m/z 363 → 193[14]

    • Solifenacin-D5 (Internal Standard): m/z 368 → 198[14]

4.2.4. Method Validation

The analytical method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. A typical linear calibration curve for solifenacin in human plasma ranges from approximately 0.3 ng/mL to 20 ng/mL or higher.[14][15]

Visualizations

Signaling Pathway

acetylcholine Acetylcholine m3_receptor Muscarinic M3 Receptor (Bladder Smooth Muscle) acetylcholine->m3_receptor Binds to contraction Bladder Contraction m3_receptor->contraction Activates solifenacin Solifenacin solifenacin->m3_receptor Antagonizes/ Blocks relaxation Bladder Relaxation solifenacin->relaxation Leads to

Caption: Mechanism of Action of Solifenacin.

Experimental Workflow

screening Subject Screening (Inclusion/Exclusion Criteria) randomization Randomization screening->randomization period1 Period 1: Dosing (Test or Reference) randomization->period1 sampling1 Blood Sampling (0-72h) period1->sampling1 washout Washout Period (≥21 days) sampling1->washout analysis Plasma Sample Analysis (LC-MS/MS) sampling1->analysis period2 Period 2: Crossover Dosing washout->period2 sampling2 Blood Sampling (0-72h) period2->sampling2 sampling2->analysis pk_stats Pharmacokinetic and Statistical Analysis analysis->pk_stats be_assessment Bioequivalence Assessment (90% CI for Cmax, AUC) pk_stats->be_assessment

Caption: Bioequivalence Study Workflow.

References

Application of (1R,3S)-Solifenacin-d5 in Drug Metabolism Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(1R,3S)-Solifenacin-d5 , a deuterated analog of the muscarinic receptor antagonist solifenacin (B1663824), serves as an indispensable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its primary application lies in its use as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of solifenacin in various biological matrices. The near-identical physicochemical properties to the parent drug, with a distinct mass difference, make it the gold standard for correcting analytical variability, thereby ensuring the accuracy and precision of pharmacokinetic data.

Introduction to the Role of (1R,3S)-Solifenacin-d5

In drug metabolism studies, accurate quantification of the parent drug and its metabolites is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. (1R,3S)-Solifenacin-d5 is not used to study the metabolic fate of solifenacin directly, as the deuterium (B1214612) labeling is primarily for analytical purposes. Instead, it is added to biological samples at a known concentration to act as an internal standard during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a SIL-IS like (1R,3S)-Solifenacin-d5 is critical for mitigating matrix effects, variations in sample extraction recovery, and instrument response fluctuations. This ensures that the measured concentration of solifenacin is a true reflection of its presence in the biological sample, a fundamental requirement for reliable pharmacokinetic modeling and bioequivalence studies.

Key Applications

The principal application of (1R,3S)-Solifenacin-d5 is as an internal standard in bioanalytical methods for the quantification of solifenacin in biological matrices such as plasma and urine. This is essential for:

  • Pharmacokinetic (PK) studies: Determining key PK parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.

  • Bioequivalence (BE) studies: Comparing the pharmacokinetic profiles of different formulations of solifenacin.

  • Drug-drug interaction (DDI) studies: Assessing the impact of co-administered drugs on the metabolism and pharmacokinetics of solifenacin.

  • Metabolite quantification: While not a direct tracer for metabolism, its use as an internal standard is crucial for the accurate quantification of the parent drug, which is necessary to understand the overall metabolic clearance.

Experimental Protocols

The following are representative protocols for the quantification of solifenacin in human plasma using (1R,3S)-Solifenacin-d5 as an internal standard, based on established LC-MS/MS methods.

Protocol 1: Protein Precipitation Method

This protocol is a rapid and straightforward method for sample preparation.

3.1.1. Materials and Reagents

3.1.2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of solifenacin and (1R,3S)-Solifenacin-d5 in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of solifenacin by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (50 ng/mL): Dilute the (1R,3S)-Solifenacin-d5 stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

3.1.3. Sample Preparation

  • Thaw frozen human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (50 ng/mL of (1R,3S)-Solifenacin-d5).

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of methanol to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) Method

LLE offers a cleaner sample extract compared to protein precipitation.

3.2.1. Additional Materials and Reagents

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

3.2.2. Sample Preparation

  • Thaw frozen human plasma samples at room temperature.

  • To a 50 µL aliquot of plasma in a polypropylene (B1209903) tube, add 10 µL of the internal standard working solution (50 ng/mL of (1R,3S)-Solifenacin-d5)[1].

  • Vortex for 10 seconds.

  • Add 1.2 mL of methyl tert-butyl ether[1].

  • Vortex for 20 minutes to extract the analyte and internal standard[1].

  • Centrifuge at 12,000 rpm for 5 minutes[1].

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 50°C[1].

  • Reconstitute the residue in 100 µL of a 50:50:0.1 (v/v/v) solution of acetonitrile, 10 mM ammonium formate, and formic acid[1].

  • Inject an aliquot into the LC-MS/MS system.

Data Presentation: LC-MS/MS Parameters

The following tables summarize typical instrument parameters for the analysis of solifenacin and (1R,3S)-Solifenacin-d5.

Table 1: Chromatographic Conditions

ParameterCondition 1Condition 2
LC System Agilent 1200 Series or equivalentThermo Scientific or equivalent
Column C18, 50 x 2.1 mm, 2.6 µmPentafluorophenylpropylsilica, 50 x 4 mm, 3 µm[2][3]
Mobile Phase A 0.1% Formic acid in water100 mM Ammonium acetate (B1210297) with 1% formic acid[2][3]
Mobile Phase B AcetonitrileMethanol[2][3]
Gradient/Isocratic Isocratic: 65% BIsocratic: 90% B[2][3]
Flow Rate 0.4 mL/min1.0 mL/min[2][4]
Column Temperature 30°CAmbient
Injection Volume 5 µL10 µL
Run Time ~3 minutes~4 minutes

Table 2: Mass Spectrometric Conditions

ParameterSetting
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Solifenacin) m/z 363.2 → 193.2[2]
MRM Transition ((1R,3S)-Solifenacin-d5) m/z 368.2 → 198.2[2]
Capillary Voltage 4500 V[1]
Source Temperature 380°C[1]
Nebulizer Gas Nitrogen
Drying Gas Nitrogen

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathway of solifenacin.

experimental_workflow start Start: Plasma Sample Collection spike Spike with (1R,3S)-Solifenacin-d5 (Internal Standard) start->spike prep Sample Preparation (Protein Precipitation or LLE) spike->prep extract Extract Supernatant/Organic Layer prep->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS System reconstitute->inject analyze Data Acquisition (MRM Mode) inject->analyze quantify Quantification (Peak Area Ratio vs. Concentration) analyze->quantify end End: Pharmacokinetic Analysis quantify->end

Caption: Workflow for the bioanalysis of solifenacin using (1R,3S)-Solifenacin-d5.

solifenacin_metabolism solifenacin Solifenacin cyp3a4 CYP3A4 (Major) solifenacin->cyp3a4 Oxidation other_cyp Other CYPs (Minor) solifenacin->other_cyp Oxidation m5 M5 (N-glucuronide) solifenacin->m5 Glucuronidation m2 M2 (N-oxide) cyp3a4->m2 m3 M3 (4R-hydroxysolifenacin) (Active) cyp3a4->m3 excretion Urinary Excretion (Metabolites) m2->excretion m4 M4 (4R-hydroxy-N-oxide) m3->m4 m4->excretion m5->excretion

Caption: Simplified metabolic pathway of solifenacin.

Conclusion

(1R,3S)-Solifenacin-d5 is a critical reagent for the accurate and precise quantification of solifenacin in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS-based bioanalytical methods is fundamental for generating reliable data in pharmacokinetic, bioequivalence, and other drug metabolism studies. The protocols and parameters outlined provide a robust framework for researchers and drug development professionals to implement these essential analytical techniques.

References

Troubleshooting & Optimization

Technical Support Center: Forced Degradation Studies of Solifenacin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting forced degradation studies of solifenacin (B1663824) to identify its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied in forced degradation studies of solifenacin?

Forced degradation studies for solifenacin, as per ICH guidelines, typically involve subjecting the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[1][2] The goal is to achieve partial degradation to elucidate degradation pathways and develop stability-indicating analytical methods.[2]

Q2: What are the major degradation products of solifenacin identified through forced degradation?

Several degradation products of solifenacin have been identified. Common ones include:

  • Solifenacin N-oxide: Often formed under oxidative stress.[3]

  • YM217880: Another product identified under oxidative conditions.[3]

  • Hydrolysis Products: Under acidic and basic conditions, the primary degradation pathway can be the hydrolysis of the ester linkage, leading to the formation of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-quinuclidin-3-ol.[4]

  • EP Impurity G: This is the (1R, 3'R)-diastereomer of solifenacin. While primarily a process-related impurity, its formation can potentially occur under stress conditions, although it is considered a minor degradation pathway.[4]

Q3: Which analytical techniques are most suitable for analyzing solifenacin and its degradation products?

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for separating and quantifying solifenacin and its impurities.[5][6] Ultra-High-Performance Liquid Chromatography (UHPLC) methods have also been developed for faster analysis.[7] These chromatographic methods are typically coupled with UV or Mass Spectrometry (MS) detectors for detection and identification of the compounds.[6]

Troubleshooting Guide

Q4: My results show conflicting stability for solifenacin under hydrolytic (acidic/basic) conditions. Why might this be?

This is a common point of confusion as literature reports vary. Some studies show significant degradation, while others suggest stability.[1] The discrepancy often arises from the stringency of the experimental conditions.

  • Milder Conditions: Some studies using milder conditions (e.g., 0.1N HCl or 0.1N NaOH) report less degradation.[8]

  • Harsher Conditions: More significant degradation is observed under more stringent conditions (e.g., 5M HCl or 5M NaOH, elevated temperatures, and longer exposure times).[9]

Troubleshooting Steps:

  • Review Your Protocol: Carefully check the concentration of the acid/base, the temperature, and the duration of the stress test.

  • Analyte Concentration: Ensure the concentration of solifenacin in your test solution is appropriate.

  • Method Specificity: Verify that your analytical method can effectively separate the parent drug from any potential degradation products. Co-elution could mask the extent of degradation.

Q5: I am observing a large number of peaks in my chromatogram after oxidative stress. How can I identify the major degradation products?

Oxidative degradation of solifenacin can be complex and yield multiple degradation products.[9]

Troubleshooting Steps:

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) will provide crucial information for identifying the molecular weights of the degradation products.

  • Tandem MS (MS/MS): Perform fragmentation analysis to elucidate the structures of the impurities.

  • Reference Standards: If available, use reference standards of known impurities (e.g., Solifenacin N-oxide) to confirm their presence by comparing retention times and mass spectra.[10][11]

  • Literature Comparison: Compare your results with published data on known oxidative degradation products of solifenacin.[3]

Q6: I am having difficulty achieving baseline separation between solifenacin and a key impurity. What can I do?

Achieving good chromatographic separation is critical for accurate quantification.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • pH: Adjust the pH of the aqueous portion of your mobile phase. Solifenacin has amine functional groups, so pH can significantly impact retention and peak shape.

    • Organic Modifier: Vary the type (e.g., acetonitrile (B52724) vs. methanol) and proportion of the organic solvent in the mobile phase.

    • Gradient Elution: If using an isocratic method, switching to a gradient elution can often improve the resolution of closely eluting peaks.

  • Column Selection:

    • Stationary Phase: Try a different column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column).

    • Particle Size: A column with a smaller particle size can provide higher efficiency and better resolution.

  • Flow Rate and Temperature: Optimize the flow rate and column temperature, as these can also influence separation.

Experimental Protocols & Data

Summary of Forced Degradation Conditions and Results

The extent of degradation can vary based on the specific experimental parameters. The following table summarizes typical conditions and observed degradation from various studies.

Stress ConditionStress Agent & Conditions% Degradation ObservedNumber of Degradation ProductsReference
Acid Hydrolysis 5 M HCl, reflux at 80°C for 6hSignificant2[9]
1N HCl, reflux for 2hBroadened peak-[8]
Alkaline Hydrolysis 5 M NaOH, reflux at 80°C for 6hSignificant1[9]
1N NaOH, reflux for 18h14.20%0[8]
0.1 N NaOH at 60°C~5%-[7]
Oxidative Degradation 3% H₂O₂, reflux at 80°C for 4hSignificant8[9]
3% v/v H₂O₂, 4h at RT10.30%0[8]
Thermal Degradation Dry heat at 80°C for 8h2.06%-[8]
Photolytic Degradation UV light (200 Wh/m²) & fluorescent light (1.2 million lux hours)3.18%0[8]
Detailed Methodologies

1. Acidic Degradation Protocol

  • Objective: To assess the stability of solifenacin in an acidic environment.[2]

  • Procedure:

    • Prepare a stock solution of solifenacin (e.g., 1 mg/mL) in a suitable solvent.

    • Take a known volume of the stock solution and add an equal volume of a strong acid (e.g., 5 M HCl).

    • Reflux the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 6 hours).[9]

    • After the stress period, cool the solution to room temperature.

    • Neutralize the solution with an equivalent amount of a suitable base (e.g., 5 M NaOH).[2]

    • Dilute the sample with the mobile phase to a suitable concentration for analysis.

2. Oxidative Degradation Protocol

  • Objective: To evaluate the susceptibility of solifenacin to oxidation.

  • Procedure:

    • Prepare a stock solution of solifenacin (e.g., 1 mg/mL).

    • Add a specified volume of hydrogen peroxide (e.g., 3% H₂O₂) to a known volume of the stock solution.

    • Reflux the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 4 hours).[9]

    • Cool the solution to room temperature.

    • Dilute the sample with the mobile phase for analysis.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Solifenacin API / Drug Product StockSol Prepare Stock Solution (e.g., 1 mg/mL) API->StockSol Acid Acid Hydrolysis (e.g., 5M HCl, 80°C) StockSol->Acid Base Alkaline Hydrolysis (e.g., 5M NaOH, 80°C) StockSol->Base Oxidative Oxidative (e.g., 3% H2O2, 80°C) StockSol->Oxidative Thermal Thermal (Dry Heat, e.g., 80°C) StockSol->Thermal Photo Photolytic (UV/Fluorescent Light) StockSol->Photo Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Inject into HPLC/UHPLC System Dilute->HPLC Detect Detection (UV/MS) HPLC->Detect Data Data Analysis & Impurity Profiling Detect->Data

Caption: Experimental workflow for forced degradation studies of solifenacin.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Solifenacin Solifenacin HydrolysisProduct1 (1S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline Solifenacin->HydrolysisProduct1 Ester Cleavage HydrolysisProduct2 (R)-quinuclidin-3-ol Solifenacin->HydrolysisProduct2 Ester Cleavage N_Oxide Solifenacin N-oxide Solifenacin->N_Oxide N-oxidation YM YM217880 Solifenacin->YM OtherOxidation Other Oxidative Products Solifenacin->OtherOxidation

Caption: Simplified degradation pathways of solifenacin under stress conditions.

References

Technical Support Center: Overcoming Ion Suppression in ESI-MS for Solifenacin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression during the ESI-MS analysis of solifenacin (B1663824).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in the ESI-MS analysis of solifenacin?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, solifenacin, in the electrospray ionization (ESI) source.[1][2] This interference leads to a decreased signal intensity for solifenacin, which can result in poor sensitivity, higher limits of quantitation, and inaccurate and imprecise results.[1] Unaddressed, ion suppression can compromise the reliability of pharmacokinetic and toxicokinetic data.[1] The primary causes of ion suppression are often endogenous components of the biological matrix like phospholipids, salts, and proteins, or exogenous substances such as co-administered drugs.[1]

Q2: How can I determine if ion suppression is affecting my solifenacin analysis?

A2: The most common method to assess ion suppression is the post-extraction spike technique.[1] This involves comparing the peak area of solifenacin in a sample where it is spiked after extraction from a blank matrix to the peak area of solifenacin in a neat (pure) solvent at the same concentration.[1] The matrix factor (MF) is calculated as:

MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)

  • An MF value less than 1 indicates ion suppression.[1]

  • An MF value greater than 1 indicates ion enhancement.[1]

  • An MF value equal to 1 suggests no significant matrix effect.[1]

It is recommended to perform this assessment with at least five different lots of the biological matrix to ensure consistency.[1]

Q3: What are the general strategies to overcome ion suppression for solifenacin?

A3: The three main strategies to combat ion suppression are:

  • Improving Sample Preparation: The goal is to remove the interfering matrix components before analysis. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are highly effective.[3][4]

  • Optimizing Chromatographic Separation: Modifying the HPLC/UPLC method to chromatographically separate solifenacin from the co-eluting interfering species is a crucial step.[2]

  • Modifying Mass Spectrometric Conditions: Adjusting ESI source parameters can sometimes help to minimize the impact of ion suppression.[5]

  • Using a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard (e.g., solifenacin-d5) can help to compensate for signal variability caused by ion suppression.[6][7]

Troubleshooting Guides

This section provides a step-by-step approach to troubleshoot and resolve issues related to ion suppression in your solifenacin ESI-MS analysis.

Issue 1: Low Signal Intensity or High Variability in Solifenacin Peak Area

This is a classic symptom of ion suppression. The following workflow can help you diagnose and address the problem.

Troubleshooting_Workflow start Start: Low/Variable Solifenacin Signal assess_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->assess_matrix_effect sample_prep Optimize Sample Preparation (LLE, SPE) assess_matrix_effect->sample_prep Ion Suppression Confirmed end End: Signal Restored/ Consistent assess_matrix_effect->end No Significant Suppression chromatography Optimize Chromatography (Gradient, Column, Mobile Phase) sample_prep->chromatography ms_params Optimize MS Parameters (Source Conditions) chromatography->ms_params internal_standard Use Stable Isotope-Labeled Internal Standard (SIL-IS) ms_params->internal_standard internal_standard->end

Caption: Troubleshooting workflow for low or variable solifenacin signal.

Troubleshooting Steps:

  • Confirm Ion Suppression: First, quantitatively assess the matrix effect using the post-extraction spike method described in FAQ 2. If significant suppression is confirmed, proceed to the next steps.

  • Enhance Sample Preparation:

    • Liquid-Liquid Extraction (LLE): This is a highly effective method for removing salts and many polar interferences. A common approach for solifenacin involves extraction with an organic solvent like methyl tert-butyl ether (MTBE) under basic conditions.[8]

    • Solid-Phase Extraction (SPE): SPE can provide even cleaner extracts than LLE by utilizing specific sorbents to retain solifenacin while washing away interferences.

  • Optimize Chromatographic Separation:

    • Adjust the Gradient: Ensure that solifenacin does not elute in the "dead volume" at the beginning of the run where many highly polar, unretained matrix components elute.[2] Also, avoid the end of the gradient where strongly retained compounds might be eluted.[2]

    • Change the Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a pentafluorophenyl (PFP) column, which has been shown to be effective for solifenacin analysis.[6]

    • Modify the Mobile Phase: Altering the organic solvent (e.g., acetonitrile (B52724) vs. methanol) or the pH of the aqueous phase can change the elution profile of both solifenacin and interfering compounds. The use of ammonium (B1175870) formate (B1220265) as a buffer is common in solifenacin methods.[9][10]

  • Optimize ESI Source Parameters:

    • Capillary Voltage: Adjust the voltage to ensure optimal ionization of solifenacin. A typical range is 3-5 kV for positive ion mode.[5]

    • Nebulizer Gas Pressure: This affects the size of the droplets in the ESI source. Optimizing this parameter can improve desolvation and reduce the impact of non-volatile matrix components.[5]

    • Drying Gas Flow and Temperature: Proper settings are crucial for efficient solvent evaporation and can help minimize ion suppression.

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If some level of ion suppression is unavoidable, using a SIL-IS like solifenacin-d5 is the best way to ensure accurate quantification.[6][10] The SIL-IS will co-elute with solifenacin and experience the same degree of ion suppression, allowing for a reliable ratio of analyte to internal standard.

Issue 2: Poor Reproducibility Across Different Plasma/Urine Lots

This issue often arises from variability in the matrix composition between samples.

Reproducibility_Workflow start Start: Poor Reproducibility Across Lots evaluate_multiple_lots Evaluate Matrix Effect in Multiple Lots (≥5) start->evaluate_multiple_lots robust_sample_prep Develop a More Robust Sample Preparation Method evaluate_multiple_lots->robust_sample_prep Variability Confirmed end End: Improved Reproducibility evaluate_multiple_lots->end No Significant Variability check_chromatography Ensure Chromatographic Separation from Variable Interferences robust_sample_prep->check_chromatography use_sil_is Implement a Co-eluting SIL-IS check_chromatography->use_sil_is use_sil_is->end

Caption: Troubleshooting workflow for poor reproducibility across sample lots.

Troubleshooting Steps:

  • Evaluate Multiple Matrix Lots: Confirm that the degree of ion suppression varies between different sources of your biological matrix as described in FAQ 2.

  • Improve Sample Preparation Robustness: A more rigorous sample preparation method, such as a well-developed SPE protocol, can be less susceptible to variations in the sample matrix than simpler methods like protein precipitation.

  • Ensure Adequate Chromatographic Resolution: Re-evaluate your chromatograms from different matrix lots to see if new or larger interfering peaks are appearing and co-eluting with solifenacin. Further optimization of the chromatographic method may be necessary.

  • Utilize a SIL-IS: This is the most effective way to correct for variability in ion suppression between different samples, as the internal standard will be affected in the same way as the analyte in each individual sample.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various published methods for the analysis of solifenacin, highlighting key parameters related to method performance and sensitivity.

Table 1: Sample Preparation and Recovery

Sample Preparation MethodMatrixAnalyte RecoveryReference
Liquid-Liquid Extraction (LLE)Human PlasmaHigh Efficiency (not quantified)[9]
Protein PrecipitationHuman Plasma88.5% - 90.1%[11]
Solid Phase Extraction (SPE)Rat Plasma84.7%[12]

Table 2: Chromatographic and Mass Spectrometric Parameters

ParameterMethod 1Method 2Method 3
Column C18 (150 x 4.6 mm, 5 µm)Pentafluorophenylpropylsilica (50 x 4 mm, 3 µm)Gemini-NX C18 (50 x 4.6 mm, 5 µm)
Mobile Phase 10 mM Ammonium Formate (pH 4.0), Methanol, Acetonitrile (52.5:32.5:12.5 v/v/v)Methanol, 100 mM Ammonium Acetate with 1% Formic Acid (90:10 v/v)5 mM Ammonium Formate (pH 3.0), Methanol (20:80 v/v)
Flow Rate 1.0 mL/minNot specified0.4 mL/min
MS Transition (Solifenacin) Not specified (UV detection)m/z 363 → 193Not specified
MS Transition (Internal Standard) Not applicablem/z 368 → 198 (Solifenacin-d5)Not specified
Linearity Range 3 - 60 µg/mL0.47 - 42 ng/mLNot specified
Lower Limit of Quantitation (LLOQ) 3 µg/mL0.47 ng/mLNot specified
Reference [9][6][10][10]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Solifenacin from Human Plasma

This protocol is adapted from a published method and is effective for cleaning up plasma samples.[9]

Materials:

  • Human plasma samples

  • Solifenacin standard solutions

  • Internal standard solution (e.g., solifenacin-d5)

  • 3 M Sodium Carbonate (Na₂CO₃)

  • Extraction solvent: Methyl tert-butyl ether (MTBE):Hexane:Dichloromethane (2:1:1, v/v/v)

  • Reconstitution solution (e.g., mobile phase)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Spike with the internal standard solution.

  • Add 300 µL of 3 M Na₂CO₃ to precipitate proteins and basify the sample.

  • Vortex for 60 seconds.

  • Add 1 mL of the extraction solvent mixture.

  • Vortex for 20 minutes at 2000 rpm.

  • Centrifuge at 8600 rpm for 25 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried residue in a suitable volume of reconstitution solution (e.g., 200 µL).

  • Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: HPLC Method for Solifenacin Analysis

This protocol provides a starting point for the chromatographic separation of solifenacin.[9]

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18, 5 µm, 150 x 4.6 mm

  • Column Temperature: 30 °C

  • Mobile Phase: 10 mM Ammonium Formate buffer (pH 4.0), Methanol, and Acetonitrile in a ratio of 52.5:32.5:12.5 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or connected to an ESI-MS detector.

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared samples.

  • The retention time for solifenacin under these conditions is approximately 6.09 minutes.[9]

References

Technical Support Center: Optimizing Solifenacin Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of solifenacin (B1663824). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the extraction recovery of solifenacin from plasma samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of solifenacin from plasma.

Issue 1: Low or Inconsistent Extraction Recovery

Low or variable recovery is a frequent challenge in bioanalysis. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Suboptimal pH during Liquid-Liquid Extraction (LLE) Solifenacin is a basic compound. Ensure the pH of the plasma sample is adjusted to be alkaline (typically pH 9-11) before extraction with an organic solvent. This neutralizes the molecule, increasing its partitioning into the organic phase.
Inefficient Protein Precipitation For protein precipitation (PPT), ensure the correct ratio of precipitant (e.g., acetonitrile (B52724) or methanol) to plasma is used. A 3:1 or 4:1 ratio is generally effective. Insufficient vortexing or incubation time can also lead to incomplete protein removal and analyte loss.
Improper Solid-Phase Extraction (SPE) Procedure Sorbent Selection: Use a reversed-phase (e.g., C8 or C18) or a polymeric cation exchange sorbent suitable for basic compounds.[1] Conditioning/Equilibration: Ensure the SPE cartridge is properly conditioned with methanol (B129727) and equilibrated with water or a suitable buffer to activate the sorbent.[2] Sample Loading: Load the sample at a slow and consistent flow rate to allow for adequate interaction between solifenacin and the sorbent.[2] Washing: Use a weak wash solvent (e.g., 5% methanol in water) to remove interferences without prematurely eluting solifenacin.[1] Elution: Use a sufficiently strong organic solvent (e.g., methanol or acetonitrile), potentially with a modifier like formic acid or ammonium (B1175870) hydroxide, to ensure complete elution from the sorbent.[3][4]
High Plasma Protein Binding Solifenacin is approximately 98% bound to plasma proteins, primarily alpha-1-acid glycoprotein.[5] The extraction method must effectively disrupt this binding. For LLE, pH adjustment helps. For PPT, the organic solvent denatures the proteins, releasing the drug. For SPE, a pre-treatment step like protein precipitation or pH adjustment might be necessary.
Analyte Instability Solifenacin can be susceptible to degradation under certain conditions, such as exposure to strong acids or bases for extended periods.[6][7] Process samples promptly and store them at appropriate temperatures (e.g., -80°C for long-term storage) to minimize degradation.[8]
Troubleshooting Decision Tree for Low Recovery

The following diagram provides a logical workflow for troubleshooting low extraction recovery.

low_recovery_troubleshooting start Low Recovery Observed check_method Review Extraction Protocol (LLE, SPE, or PPT) start->check_method is_lle Is the method LLE? check_method->is_lle check_ph Verify pH of Aqueous Phase (should be alkaline) is_lle->check_ph Yes is_spe Is the method SPE? is_lle->is_spe No check_solvent Evaluate Organic Solvent (polarity and volume) check_ph->check_solvent solution Problem Resolved check_solvent->solution check_spe_steps Systematically check SPE steps: - Conditioning - Loading flow rate - Wash solvent strength - Elution solvent strength/volume is_spe->check_spe_steps Yes is_ppt Is the method PPT? is_spe->is_ppt No check_spe_steps->solution check_ppt_ratio Verify Precipitant:Plasma Ratio (e.g., 3:1 ACN:Plasma) is_ppt->check_ppt_ratio Yes check_stability Investigate Analyte Stability is_ppt->check_stability If recovery is still low check_mixing Ensure Adequate Vortexing and Incubation check_ppt_ratio->check_mixing check_mixing->solution storage_conditions Review Sample Storage and Handling Conditions check_stability->storage_conditions degradation_studies Perform Forced Degradation Studies (pH, temperature, light) storage_conditions->degradation_studies degradation_studies->solution

Caption: A decision tree for systematically troubleshooting low extraction recovery of solifenacin.

Issue 2: Poor Chromatographic Peak Shape

Poor peak shape can affect the accuracy and precision of quantification. Common issues for basic compounds like solifenacin include peak tailing and fronting.

Potential Cause Recommended Solution
Peak Tailing Secondary Silanol (B1196071) Interactions: Solifenacin, being a basic compound, can interact with residual acidic silanol groups on silica-based columns, causing peak tailing.[9][10] - Mobile Phase Additive: Add a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to saturate the silanol groups.[7] - Column Choice: Use a high-purity, end-capped silica (B1680970) column or a column with a different stationary phase (e.g., phenyl) to minimize these interactions.[10]
Peak Fronting Column Overload: Injecting too much analyte can saturate the stationary phase.[9] - Reduce Injection Volume: Decrease the amount of sample injected onto the column. - Dilute Sample: If the concentration is high, dilute the sample extract before injection.[9]
Split Peaks Partially Blocked Column Frit: Particulates from the sample extract can clog the inlet frit of the column.[9] - Filter Extracts: Filter all sample extracts through a 0.22 µm or 0.45 µm filter before injection. - Guard Column: Use a guard column to protect the analytical column.[9] Strong Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Dissolve the final extract in the initial mobile phase.[9]
Issue 3: Matrix Effects (Ion Suppression or Enhancement)

Matrix effects occur when co-eluting endogenous components from the plasma interfere with the ionization of solifenacin in the mass spectrometer source, leading to inaccurate quantification.

Potential Cause Recommended Solution
Co-eluting Phospholipids (B1166683) Phospholipids are a major cause of ion suppression in plasma samples.[11] - Chromatographic Separation: Optimize the LC gradient to separate the solifenacin peak from the phospholipid elution region. - Extraction Method: Use a more selective sample preparation technique. SPE is generally more effective at removing phospholipids than PPT.[12]
Insufficient Sample Cleanup A less selective extraction method like protein precipitation can leave many matrix components in the final extract.[11] - Switch to SPE or LLE: These methods provide a cleaner extract compared to PPT. - Optimize Wash Steps (SPE): Use an appropriate wash solvent to remove interfering compounds without losing the analyte.
Use of an Inappropriate Internal Standard An internal standard that does not co-elute or behave similarly to the analyte will not adequately compensate for matrix effects.[13] - Use a Stable Isotope-Labeled (SIL) Internal Standard: Solifenacin-d5 is the ideal internal standard as it has nearly identical chemical and physical properties to solifenacin and will experience the same degree of ion suppression or enhancement.[5][14]
Issue 4: Analyte Carryover

Carryover occurs when residual analyte from a high-concentration sample appears in a subsequent injection of a blank or low-concentration sample.

Potential Cause Recommended Solution
Adsorption to LC System Components "Sticky" compounds can adsorb to the injector needle, valve, tubing, or column.[15] - Optimize Needle Wash: Use a strong and appropriate wash solvent for the autosampler needle. A mixture of isopropanol, methanol, and acetone (B3395972) can be effective.[16] Increase the duration and volume of the needle wash. - Injector and Valve Maintenance: Regularly clean and maintain the injector and rotor seals.[17]
Column Contamination The analytical column can be a significant source of carryover.[18] - Thorough Column Wash: Implement a robust column wash with a strong solvent (e.g., 100% acetonitrile) at the end of each run or batch.[16] - Injection Order: Arrange the injection sequence from low to high concentration samples where possible.[16]

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for solifenacin from plasma?

The "best" method depends on the specific requirements of the assay, such as required sensitivity, throughput, and available equipment.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and highest recovery, making it ideal for sensitive LC-MS/MS assays. However, it requires more method development.

  • Liquid-Liquid Extraction (LLE): Can also provide clean extracts and good recovery. Optimization of pH and the organic solvent is crucial.

  • Protein Precipitation (PPT): This is the simplest and fastest method, but it is the least selective and may result in significant matrix effects.[19] It is often used for higher concentration samples or in early discovery stages.

Q2: Why is my recovery of solifenacin so low even after pH adjustment in LLE?

Several factors could be at play:

  • Inadequate Phase Separation: Emulsion formation during vortexing can trap the analyte. Centrifuging at a higher speed or for a longer duration can help break the emulsion.

  • Incorrect Organic Solvent: The polarity of the extraction solvent must be suitable for solifenacin. A mixture of solvents, such as methyl tert-butyl ether (MTBE), hexane, and dichloromethane, has been shown to be effective.[20]

  • Insufficient Solvent Volume: Ensure a sufficient volume of organic solvent is used to allow for efficient partitioning.

Q3: What type of SPE cartridge should I use for solifenacin?

Since solifenacin is a basic compound, a reversed-phase sorbent like C8 or C18 is a good starting point.[1] Polymeric sorbents are also a good choice due to their stability across a wide pH range.[21] For enhanced selectivity, a mixed-mode cation exchange sorbent can be used, which combines reversed-phase and ion-exchange retention mechanisms.

Q4: How can I confirm that matrix effects are impacting my results?

A post-extraction spike experiment can be performed. This involves comparing the peak area of solifenacin spiked into an extracted blank plasma sample with the peak area of solifenacin in a neat solution at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary?

While not strictly necessary for all applications, using a SIL-IS like solifenacin-d5 is highly recommended for quantitative bioanalysis, especially for methods requiring high accuracy and precision.[5][14] A SIL-IS co-elutes with the analyte and experiences the same extraction variability and matrix effects, thus providing the most accurate correction.

Data Presentation

Table 1: Comparison of Extraction Methods for Solifenacin from Plasma
Extraction Method Typical Recovery (%) Selectivity (Matrix Effect) Throughput Notes
Protein Precipitation (PPT) 85-95%Low (High potential for matrix effects)HighSimple and fast, suitable for high-throughput screening.
Liquid-Liquid Extraction (LLE) 90-100%Moderate to HighModerateRequires pH optimization and can be prone to emulsions.
Solid-Phase Extraction (SPE) >90%High (Low potential for matrix effects)Moderate to High (with automation)Provides the cleanest extracts but requires more method development.[19]

Recovery values are approximate and can vary significantly based on the specific protocol and laboratory conditions.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may require optimization.

  • Sample Preparation: To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard (e.g., solifenacin-d5).

  • pH Adjustment: Add 300 µL of 3 M sodium carbonate solution to basify the sample. Vortex for 60 seconds.[20]

  • Extraction: Add 1 mL of an extraction solvent mixture (e.g., Methyl tert-butyl ether:hexane:dichloromethane, 2:1:1, v/v/v).[20]

  • Mixing: Vortex the mixture for 20 minutes at 2000 rpm.

  • Phase Separation: Centrifuge at 8600 rpm for 25 minutes.[20]

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100-200 µL of the mobile phase and inject it into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) - General Procedure for a Basic Drug

This is a general protocol for a reversed-phase SPE cartridge (e.g., C8 or C18) that should be optimized for solifenacin.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 300 µL of 2% ammonium hydroxide.[21] This step helps to disrupt protein binding and ensures solifenacin is in its neutral form.

  • Conditioning: Condition the SPE cartridge with 500 µL of methanol.[21]

  • Equilibration: Equilibrate the cartridge with 500 µL of water.[21]

  • Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.[21]

  • Elution: Elute solifenacin with 500 µL of methanol.[21] The addition of a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 2% ammonium hydroxide) to the elution solvent may improve recovery.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the extraction and analysis of solifenacin from plasma.

experimental_workflow start Plasma Sample Collection add_is Add Internal Standard (Solifenacin-d5) start->add_is extraction_choice Sample Extraction add_is->extraction_choice lle Liquid-Liquid Extraction (LLE) extraction_choice->lle Option 1 spe Solid-Phase Extraction (SPE) extraction_choice->spe Option 2 ppt Protein Precipitation (PPT) extraction_choice->ppt Option 3 evaporation Evaporation to Dryness lle->evaporation spe->evaporation ppt->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data_processing Data Processing and Quantification analysis->data_processing

Caption: A generalized workflow for the extraction and analysis of solifenacin from plasma samples.

References

Technical Support Center: Solifenacin Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioanalysis of solifenacin (B1663824).

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of solifenacin using LC-MS/MS.

Question: Why am I observing poor peak shape (e.g., tailing, fronting, or splitting) for solifenacin?

Answer:

Poor peak shape for solifenacin can arise from several factors related to the chromatography:

  • Column Choice: Solifenacin is a basic compound. Using a standard C18 column without appropriate mobile phase modifiers can lead to peak tailing due to interactions with residual silanols. Consider using a column with end-capping or a different stationary phase like a pentafluorophenylpropyl (PFPP) silica (B1680970) column.[1][2]

  • Mobile Phase pH: The pH of the mobile phase is critical. An acidic mobile phase, often containing formic acid or ammonium (B1175870) formate, is typically used to ensure solifenacin is in its protonated form, which can improve peak shape and ionization efficiency in positive ion mode.[1][2][3]

  • Mobile Phase Composition: Inadequate organic content or an inappropriate buffer concentration can affect peak shape. Optimization of the acetonitrile (B52724) or methanol (B129727) concentration and the buffer strength is necessary.[4][5] A gradient elution may also improve peak shape compared to an isocratic method.[3]

  • Column Overload: Injecting too high a concentration of solifenacin can lead to peak fronting. Dilute the sample if necessary.

  • Contamination: A contaminated guard column or analytical column can cause peak splitting. Regular column washing and replacement of the guard column are recommended.

Question: What are the likely causes of low or inconsistent recovery of solifenacin during sample preparation?

Answer:

Low or variable recovery is a common issue stemming from the sample extraction process. Consider the following:

  • Extraction Method Inefficiency:

    • Protein Precipitation (PPT): While simple, PPT with solvents like methanol or acetonitrile may result in lower recovery and significant matrix effects.[1][2][3][4][5] Ensure the ratio of precipitation solvent to plasma is optimized.

    • Liquid-Liquid Extraction (LLE): The choice of organic solvent is crucial. Tert-butyl methyl ether has been used effectively.[1] The pH of the aqueous phase should be adjusted to ensure solifenacin is in its neutral form to facilitate extraction into the organic phase. Incomplete phase separation can also lead to low recovery.

    • Solid-Phase Extraction (SPE): Suboptimal loading, washing, or elution steps can lead to analyte loss. Ensure the sorbent type is appropriate for solifenacin and that the pH of the sample and the organic strength of the wash and elution solvents are optimized.

  • Analyte Adsorption: Solifenacin may adsorb to plasticware. Using low-binding tubes and tips can mitigate this issue.

  • Incomplete Reconstitution: After evaporation of the extraction solvent, ensure the residue is fully redissolved in the reconstitution solvent. Vortexing and sonication can aid this process.

Question: I am experiencing significant matrix effects (ion suppression or enhancement). How can I mitigate this?

Answer:

Matrix effects are a primary challenge in bioanalysis, caused by co-eluting endogenous components from the biological matrix that affect the ionization of the analyte.[6]

  • Improve Sample Cleanup:

    • Switch from protein precipitation to a more rigorous method like LLE or SPE to better remove interfering phospholipids (B1166683) and other matrix components.[7]

  • Optimize Chromatography:

    • Modify the chromatographic method to achieve better separation of solifenacin from the matrix components. A longer run time or a different column chemistry might be necessary. Poor retention on the column can lead to co-elution with matrix components.[8]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS, such as solifenacin-d5, is the most effective way to compensate for matrix effects.[1][2] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, leading to an accurate analyte/IS peak area ratio.[9]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantitation.

Quantitative Assessment of Matrix Effect: The matrix effect can be quantified by calculating the Matrix Factor (MF) using the post-extraction spike method.[6]

MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

This should be assessed using at least five different lots of the biological matrix.[6]

Question: My results show solifenacin instability in processed samples. What are the potential causes and solutions?

Answer:

Solifenacin can be susceptible to degradation under certain conditions.[10][11][12]

  • pH-Dependent Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions during sample processing should be avoided.[10]

  • Oxidative Degradation: Solifenacin is known to be unstable under oxidative stress.[10] Avoid exposure of samples to oxidizing agents. The N-oxide of solifenacin is a known metabolite and degradation product.[10][13]

  • Photolytic Degradation: Exposure to light can cause degradation.[10][11] Process and store samples in amber vials or under low-light conditions.

  • Temperature Stability: Ensure the stability of solifenacin has been evaluated at the temperatures used for sample storage (e.g., room temperature, -20°C, -80°C) and during analytical procedures (e.g., autosampler temperature).[4][5] Freeze-thaw stability should also be assessed.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard (IS) for solifenacin bioanalysis?

A stable isotope-labeled version of the analyte, such as Solifenacin-d5, is the ideal internal standard as it co-elutes and experiences similar ionization effects as solifenacin, thus compensating for matrix effects and variability in extraction.[1][2]

Q2: What are the typical mass transitions (MRM) for solifenacin and its deuterated internal standard?

For solifenacin, the precursor to product ion transition is typically m/z 363 -> 193. For the internal standard, solifenacin-d5, the transition is m/z 368 -> 198.[1][2] These transitions should be optimized on your specific mass spectrometer.

Q3: What are common sample preparation techniques for solifenacin in plasma?

Commonly used techniques include:

  • Protein Precipitation (PPT): Often performed with methanol or acetonitrile. It is a simple and fast method.[1][2][3][4][5]

  • Liquid-Liquid Extraction (LLE): Utilizes an organic solvent like tert-butyl methyl ether to extract solifenacin from the plasma.[1]

  • Solid-Phase Extraction (SPE): Provides a cleaner extract compared to PPT and LLE.

Q4: What are the typical validation parameters for a solifenacin bioanalytical method?

A validated method for solifenacin should include an assessment of selectivity, sensitivity (LLOQ), linearity, precision, accuracy, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and stock solution).[4][5]

Experimental Protocols

Protocol 1: Solifenacin Extraction from Human Plasma via Protein Precipitation

This protocol is based on a validated LC-MS/MS method.[2]

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: To a 1.5 mL polypropylene (B1209903) tube, add 250 µL of human plasma.

  • Internal Standard Spiking: Add the working solution of the internal standard (Solifenacin-d5).

  • Protein Precipitation: Add a specific volume of cold methanol (e.g., 750 µL).

  • Vortexing: Vortex the mixture for approximately 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject a small volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.

Protocol 2: Solifenacin Extraction from Human Plasma via Liquid-Liquid Extraction

This protocol is adapted from a validated method.[1]

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: To a suitable tube, add a specific volume of plasma (e.g., 100 µL).[14]

  • Internal Standard Spiking: Add the internal standard working solution.

  • Basification: Add a small volume of a basic solution (e.g., 3M Na2CO3) to adjust the pH.[15]

  • Extraction Solvent Addition: Add the extraction solvent (e.g., tert-butyl methyl ether).[1]

  • Mixing: Vortex or mix the sample for an extended period (e.g., 20 minutes) to ensure efficient extraction.[15]

  • Centrifugation: Centrifuge to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Data Tables

Table 1: Summary of LC-MS/MS Method Parameters for Solifenacin Bioanalysis

ParameterMethod 1Method 2Method 3
Biological Matrix Human PlasmaHuman PlasmaHuman Plasma
Sample Preparation Protein PrecipitationLiquid-Liquid ExtractionProtein Precipitation
Linearity Range 0.47 - 42 ng/mL[1][2]0.5 - 60 ng/mL[1]0.313 - 20.0 µg/L[3]
LLOQ 0.47 ng/mL[1][2]0.5 ng/mL[1]0.313 µg/L[3]
Internal Standard Solifenacin-d5[1][2]Solifenacin-d5[1]Not specified
Recovery Not explicitly stated> 70%88.5% - 90.1%[3]
Matrix Effect Not explicitly statedNot explicitly stated97.9% - 99.2%[3]

Visualizations

G cluster_prep Sample Preparation Workflow (Protein Precipitation) plasma Plasma Sample (250 µL) is Add Internal Standard (Solifenacin-d5) plasma->is ppt Add Methanol & Vortex is->ppt centrifuge Centrifuge (14,000 rpm, 10 min) ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Workflow for solifenacin extraction using protein precipitation.

G cluster_troubleshooting Troubleshooting Logic for Low Analyte Signal cluster_ms_solutions MS Issues cluster_chrom_solutions Chromatography Issues cluster_prep_solutions Sample Prep Issues start Low Solifenacin Signal check_ms Check MS Tuning & Sensitivity start->check_ms check_chrom Review Chromatography (Peak Shape) start->check_chrom check_prep Investigate Sample Preparation start->check_prep ms_ok MS Performance OK check_ms->ms_ok Passed ms_bad Optimize Source Parameters / Clean MS check_ms->ms_bad Failed peak_ok Good Peak Shape check_chrom->peak_ok Good peak_bad Optimize Mobile Phase / Change Column check_chrom->peak_bad Poor prep_ok Recovery & Matrix Effect OK check_prep->prep_ok Passed prep_bad Improve Cleanup (LLE/SPE) / Check for Analyte Loss check_prep->prep_bad Failed

Caption: A logical approach to troubleshooting low solifenacin signal.

References

Impact of mobile phase composition on solifenacin retention time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the High-Performance Liquid Chromatography (HPLC) analysis of solifenacin (B1663824). It is designed for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Q: My solifenacin peak is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue when analyzing basic compounds like solifenacin and is often caused by interactions between the analyte and acidic silanol (B1196071) groups on the silica-based column packing.[1][2]

  • Silanol Interactions: Free silanol groups on the column's stationary phase can interact with the basic amine group of solifenacin, causing the peak to tail.

    • Solution 1: Mobile Phase Additive: Introduce a competing base, such as triethylamine (B128534) (TEA), into your mobile phase at a concentration of 0.1-0.5%.[1][3] TEA will interact with the active silanol sites, minimizing the interaction with solifenacin and thus reducing tailing.

    • Solution 2: pH Adjustment: Controlling the mobile phase pH is crucial. An acidic pH, typically around 3.0 to 4.2, helps to protonate solifenacin, which can reduce undesirable interactions with the stationary phase.[1][4][5] Phosphoric acid or formic acid are commonly used for this purpose.[4][6]

    • Solution 3: Column Choice: Employ a column with end-capping or a base-deactivated stationary phase specifically designed to reduce silanol interactions.[1]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing.[7]

    • Solution: Try diluting your sample and re-injecting it.

2. Q: I'm observing a drift in the retention time of solifenacin. What could be the reason?

A: Retention time drift can be caused by several factors related to the mobile phase, column, and HPLC system.

  • Changes in Mobile Phase Composition: The mobile phase composition must remain consistent.

    • Solution: Prepare fresh mobile phase for each run and ensure it is thoroughly degassed.[8] Keep solvent reservoirs capped to prevent evaporation, which can alter the organic-to-aqueous ratio.

  • Column Temperature Fluctuations: Variations in ambient temperature can affect the mobile phase viscosity and the separation process, leading to shifts in retention time.[1]

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

  • Inconsistent Flow Rate: A fluctuating flow rate from the pump will directly impact retention times.[1]

    • Solution: Ensure the pump is properly maintained and primed. Check for any leaks in the system.

  • Mobile Phase pH Instability: A change in the mobile phase pH can alter the ionization state of solifenacin, thereby affecting its retention.[1]

    • Solution: Use a buffer to maintain a stable pH. Ensure the buffer is within its effective buffering range.

3. Q: How can I improve the resolution between solifenacin and its impurities or other active pharmaceutical ingredients (APIs)?

A: Achieving good resolution is key for accurate quantification.

  • Mobile Phase Optimization:

    • Organic Modifier: Vary the ratio of the organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous phase. Different organic modifiers can also be tested. For instance, a mobile phase of 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.0), acetonitrile, and methanol (B129727) in a 52.5:37.5:10 v/v/v ratio has been shown to provide good separation.[4]

    • pH Adjustment: Fine-tuning the mobile phase pH can alter the selectivity between solifenacin and co-eluting peaks.

  • Column Selection:

    • Use a column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.[4][6]

  • Gradient Elution: If isocratic elution is not providing adequate separation, a gradient elution program can be developed to improve resolution.[3][6][9]

Data on Mobile Phase Composition and Retention Time

The composition of the mobile phase significantly influences the retention time of solifenacin. The following table summarizes various reported chromatographic conditions and the resulting retention times.

Mobile Phase CompositionColumnFlow Rate (mL/min)Retention Time (min)
Acetonitrile: 0.02 M Phosphate Buffer (50:50 v/v), pH 2.5XTerra C18 (150 x 4.6 mm, 5 µm)1.02.4
Acetonitrile: Water (80:20 v/v)Enable ODS C18 (250 mm × 4.6 mm, 5 µm)1.02.92
10 mM Ammonium Formate Buffer (pH 3.0): Acetonitrile: Methanol (52.5:37.5:10 v/v/v)Oyster BDS C8 (250 mm × 4.6 mm, 5 μm)0.7Not Specified
10 mM Ammonium Formate Buffer (pH 4.0): Acetonitrile: Methanol (52.5:32.5:12.5 v/v/v)C18 (150 x 4.6 mm, 5 µm)1.06.09
Methanol: Water (40:60 v/v), pH 3.0 with Orthophosphoric AcidCosmosil C18 (250 x 4.6 mm, 5 µm)0.87.34
Gradient: A: 20 mM Potassium Phosphate Monobasic with 0.5% Triethylamine, pH 6.6; B: Water:Acetonitrile (10:90 v/v)Capcell Pak C18, MG (150 x 4.6 mm, 5 µm)0.9Not Specified
Methanol and 0.1% Orthophosphoric Acid, pH 4.2 with TriethylamineC18 (250 x 4.6 mm, 5 µm)0.7Not Specified

Experimental Protocols

Below are detailed methodologies for common HPLC analyses of solifenacin.

Method 1: Isocratic RP-HPLC for Solifenacin Succinate (B1194679) API and Tablets[9]
  • Mobile Phase Preparation: Mix acetonitrile and water in a ratio of 80:20 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Prepare a standard solution of solifenacin succinate in the mobile phase.

  • Chromatographic Conditions:

    • Column: Enable ODS C18 (250 mm × 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 225 nm

    • Injection Volume: 20 µL

    • Column Equilibration: Equilibrate the column for at least 30 minutes with the mobile phase before injections.

Method 2: Stability-Indicating HPLC Method[4]
  • Mobile Phase Preparation: Prepare a mobile phase consisting of 10 mM ammonium formate buffer (pH adjusted to 3.0 with formic acid), acetonitrile, and methanol in the ratio of 52.5:37.5:10 (v/v/v).

  • Standard Stock Solution: Prepare a standard stock solution of solifenacin (1 mg/mL) in water.

  • Chromatographic Conditions:

    • Column: Oyster BDS C8 (250 mm × 4.6 mm i.d., 5 μm particle size)

    • Flow Rate: 0.7 mL/min

    • Detection Wavelength: 210 nm

Visualizations

Experimental Workflow for Solifenacin Analysis

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standard & Sample Solutions C Equilibrate HPLC System B->C D Inject Blank C->D E Inject Standard D->E F Inject Sample E->F G Acquire Chromatograms F->G H Integrate Peaks G->H I Calculate Results H->I

Caption: General workflow for the HPLC analysis of solifenacin.

Troubleshooting Logic for Peak Tailing

G Start Peak Tailing Observed Cause1 Silanol Interactions? Start->Cause1 Cause2 Column Overload? Start->Cause2 Solution1a Add Competing Base (e.g., TEA) Cause1->Solution1a Solution1b Adjust Mobile Phase pH Cause1->Solution1b Solution1c Use Base-Deactivated Column Cause1->Solution1c Solution2 Dilute Sample Cause2->Solution2 End Peak Shape Improved Solution1a->End Solution1b->End Solution1c->End Solution2->End

Caption: Decision tree for troubleshooting solifenacin peak tailing.

References

Validation & Comparative

A Head-to-Head Comparison: Deuterated vs. Non-Deuterated Internal Standards for Solifenacin Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of solifenacin (B1663824), the choice of an appropriate internal standard (IS) is a critical decision that directly impacts assay accuracy and reliability. Internal standards are indispensable in liquid chromatography-mass spectrometry (LC-MS) for correcting variability during sample preparation, injection, and detection.[1] The ideal IS should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2]

This guide provides an objective comparison of the two primary types of internal standards used for solifenacin quantification: deuterated (stable isotope-labeled) and non-deuterated (structural analogue) standards. This comparison is supported by published data and detailed experimental methodologies to inform your selection process.

The Gold Standard vs. The Analogue: A Performance Overview

The consensus in the bioanalytical community is that stable isotope-labeled internal standards (SIL-IS), such as the deuterated solifenacin-d5, generally provide superior assay performance compared to non-deuterated, structural analogues.[3]

Deuterated Internal Standards (e.g., Solifenacin-d5) are chemically identical to the analyte, with several hydrogen atoms replaced by deuterium (B1214612) atoms.[1] This subtle change increases the mass, allowing it to be distinguished by the mass spectrometer, but preserves the physicochemical properties.

  • Advantages :

    • Co-elution : They typically have nearly identical chromatographic retention times to the analyte, meaning they experience the same matrix effects at the same time.[4][5]

    • Similar Extraction & Ionization : Their extraction recovery and ionization efficiency closely match the analyte, providing more accurate correction for variations.[2]

    • Improved Accuracy and Precision : By effectively compensating for matrix effects and other procedural variables, they lead to more reliable and reproducible data.[3][6]

  • Disadvantages :

    • Cost : Custom synthesis can make them more expensive than structural analogues.[3]

    • Potential for Isotopic Exchange : In rare cases, deuterium atoms can exchange with hydrogen atoms, although this is less common for stably placed labels.

Non-Deuterated Internal Standards (e.g., Tolterodine) are molecules with a similar, but not identical, chemical structure to the analyte.[1]

  • Advantages :

    • Cost-Effective : They are often commercially available and less expensive than SIL-IS.[3]

  • Disadvantages :

    • Different Retention Times : Chromatographic separation from the analyte is common, leading to differential matrix effects where the IS and analyte experience different levels of ion suppression or enhancement.[7]

    • Variable Recovery and Ionization : Differences in chemical structure can lead to different extraction efficiencies and ionization responses compared to the analyte.

    • Reduced Accuracy : The inability to perfectly track the analyte can compromise the accuracy and precision of the quantitative results.[8]

Quantitative Data Comparison

The following tables summarize key performance parameters from studies utilizing either deuterated (solifenacin-d5) or non-deuterated internal standards for solifenacin quantification.

Table 1: Performance of Deuterated Internal Standard (Solifenacin-d5)

ParameterResultSource
Linearity Range 0.200 - 100 ng/mL (r² ≥ 0.9950)[9]
1 - 50 ng/mL (r² = 0.9990)[4]
0.47 - 42 ng/mL[10]
Intra-assay Precision (CV%) 1.0% - 1.5%[9]
< 11%[10]
Inter-assay Precision (CV%) 1.6% - 6.0%[9]
< 11%[10]
Intra-assay Accuracy (%) 97.2% - 100.0%[9]
Within ±11%[10]
Inter-assay Accuracy (%) 96.3% - 100.5%[9]
Within ±11%[10]
Recovery (%) 86.1%[11]
Retention Time vs. Analyte 1.67 min (vs. 1.68 min for Solifenacin)[4]

Table 2: Performance of Non-Deuterated Internal Standard (Tolterodine for Solifenacin Analysis)

ParameterResultSource
Linearity Range LLOQ - 1000 ng/mL[12]
Lower Limit of Detection 7.5 ng/mL[12]
Retention Time vs. Analyte 2.99 min (vs. 2.50 min for Solifenacin)[12]

Note: Detailed precision and accuracy data for the non-deuterated IS in solifenacin analysis were not available in the cited literature, highlighting a common gap in direct comparison studies.

Experimental Protocols

To objectively compare the performance of a deuterated and a non-deuterated internal standard, an evaluation of matrix effects is a key experiment.

Protocol: Evaluation of Matrix Effects

Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).[1]

Materials:

  • Solifenacin

  • Deuterated internal standard (Solifenacin-d5)

  • Non-deuterated internal standard (e.g., a structural analogue)

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and IS prepared in a clean reconstitution solvent.

    • Set B (Post-extraction Spiked Matrix): Blank matrix from six sources is extracted first, and the residue is then spiked with the analyte and IS.

    • Set C (Pre-extraction Spiked Matrix): Blank matrix from six sources is spiked with the analyte and IS before the extraction process.

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.

  • Data Analysis and Calculation:

    • Calculate Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[1]

    • Calculate Recovery (RE): RE = (Peak Response in Set C) / (Peak Response in Set B).

    • Calculate IS-Normalized Matrix Factor: For each matrix source, divide the MF of the analyte by the MF of the internal standard.

  • Evaluation of Performance:

    • Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.

    • A lower CV indicates better and more consistent compensation for the variability of the matrix effect. The deuterated IS is expected to yield a significantly lower CV.[1]

Visualizing Key Processes and Pathways

Metabolic Pathway of Solifenacin

Solifenacin is primarily metabolized in the liver by the CYP3A4 enzyme system. This process yields one pharmacologically active metabolite (4R-hydroxy solifenacin) and three inactive metabolites.[13][14][15]

G solifenacin Solifenacin cyp3a4 CYP3A4 solifenacin->cyp3a4 Hepatic Metabolism active_metabolite 4R-hydroxy solifenacin (Active) cyp3a4->active_metabolite inactive_metabolite1 N-oxide (Inactive) cyp3a4->inactive_metabolite1 inactive_metabolite2 4R-hydroxy-N-oxide (Inactive) cyp3a4->inactive_metabolite2 inactive_metabolite3 N-glucuronide (Inactive) cyp3a4->inactive_metabolite3

Figure 1: Primary metabolic pathway of solifenacin via CYP3A4.

Bioanalytical Workflow Using an Internal Standard

The internal standard is introduced early in the workflow to control for variability throughout the process.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing sample 1. Plasma Sample Aliquot add_is 2. Add Internal Standard (Deuterated or Non-Deuterated) sample->add_is extract 3. Extraction (e.g., Protein Precipitation) add_is->extract evap 4. Evaporation & Reconstitution extract->evap lcms 5. LC-MS/MS Analysis evap->lcms ratio 6. Calculate Peak Area Ratio (Analyte / IS) lcms->ratio curve 7. Quantify vs. Calibration Curve ratio->curve result 8. Final Concentration curve->result

Figure 2: Experimental workflow for bioanalysis using an internal standard.

Conceptual Diagram of Internal Standard Compensation

An ideal (deuterated) IS experiences the same procedural variations as the analyte, keeping their response ratio constant and ensuring accurate quantification.

G cluster_ideal Ideal IS (Deuterated) cluster_nonideal Non-Ideal IS (Analogue) analyte1 Analyte Response ratio1 Analyte / IS Ratio (Constant) analyte1->ratio1 is1 IS Response is1->ratio1 variation1 Procedural Variation (e.g., Ion Suppression) variation1->analyte1 variation1->is1 analyte2 Analyte Response ratio2 Analyte / IS Ratio (Variable) analyte2->ratio2 is2 IS Response is2->ratio2 variation2 Procedural Variation (e.g., Ion Suppression) variation2->analyte2 variation2->is2 Unequally Affected

Figure 3: How an ideal vs. non-ideal internal standard compensates for variability.

References

A Comparative Guide to Inter-Laboratory Solifenacin Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of solifenacin (B1663824), a competitive muscarinic receptor antagonist used in the treatment of overactive bladder. The selection of a robust and validated quantification method is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. While a formal inter-laboratory comparison study is not publicly available, this document synthesizes data from multiple validated methods to offer a detailed performance comparison.

Executive Summary

The most common analytical techniques for solifenacin quantification are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS). LC-MS/MS and UPLC-MS/MS methods generally offer higher sensitivity and selectivity, making them ideal for biological matrices where low concentrations of the analyte are expected. HPLC-UV methods, while typically less sensitive, provide a cost-effective and reliable alternative for the analysis of bulk drug and pharmaceutical dosage forms.

Quantitative Performance Data

The following table summarizes the performance characteristics of various validated analytical methods for solifenacin quantification. This allows for a direct comparison of key validation parameters across different techniques and laboratories.

Method Matrix Linearity Range LOD LOQ Accuracy (%) Precision (%RSD) Reference
HPLC-UV Human Plasma & Pharmaceutical Formulation3 - 60 µg/mL----[1]
HPLC-UV Bulk & Tablets2 - 10 µg/mL0.30 µg/mL0.91 µg/mL99.17 - 101.01-[2]
HPLC-UV Bulk & Tablets5 - 15 µg/mL1.11 µg/mL3.35 µg/mL98 - 102< 2[2]
HPLC-UV Bulk Drug & Pharmaceutical Formulation2 - 100 µg/mL0.07 µg/mL0.21 µg/mL-< 0.66[3]
RP-HPLC API & Tablet10 - 100 µg/mL0.025 µg/mL0.085 µg/mL98 - 102< 2[4]
LC-MS/MS Human Plasma0.47 - 42 ng/mL-0.47 ng/mL< 11% (inaccuracy)< 11[5]
LC-MS/MS Human Plasma0.71 - 71.28 ng/mL-0.71 ng/mL--[6][7]
LC-MS/MS Human Plasma0.20 - 100 ng/mL--96.3 - 100.5 (interday)1.6 - 6.0 (interday)[8]
LC-MS/MS Human PlasmaLLOQ - 1000 ng/mL7.5 ng/mL---[9]
UPLC-MS/MS Human Plasma10.0 - 10,000.0 ng/mL--< 5.62%< 7.21%

Signaling Pathway of Solifenacin

Solifenacin is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, with a higher affinity for the M3 subtype, which is primarily responsible for bladder contraction. By blocking the binding of acetylcholine to M3 receptors in the detrusor muscle of the bladder, solifenacin reduces involuntary bladder contractions, thereby alleviating the symptoms of overactive bladder.[4] The M2 receptor, also present in the bladder, is involved in modulating smooth muscle contraction, and solifenacin's antagonism at this receptor may also contribute to its therapeutic effect.[2]

G cluster_0 Mechanism of Action Acetylcholine Acetylcholine M3_Muscarinic_Receptor M3 Muscarinic Receptor (in Bladder Detrusor Muscle) Acetylcholine->M3_Muscarinic_Receptor Binds to Solifenacin Solifenacin Solifenacin->M3_Muscarinic_Receptor Antagonizes Relaxation Detrusor Muscle Relaxation Solifenacin->Relaxation Leads to Gq_Protein Gq Protein Activation M3_Muscarinic_Receptor->Gq_Protein PLC Phospholipase C Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Contraction Detrusor Muscle Contraction Ca_Release->Contraction

Signaling pathway of solifenacin's antagonist action on the M3 muscarinic receptor.

Experimental Workflow for Solifenacin Quantification

The general workflow for quantifying solifenacin in biological matrices or pharmaceutical formulations involves sample preparation, chromatographic separation, and detection. The specific steps can vary depending on the chosen analytical method and the complexity of the sample matrix.

G cluster_workflow General Experimental Workflow start Sample Collection (Plasma, Urine, Tablet) prep Sample Preparation (e.g., Protein Precipitation, LLE, Dilution) start->prep chromatography Chromatographic Separation (HPLC, UPLC) prep->chromatography detection Detection (UV, MS/MS) chromatography->detection quantification Data Acquisition & Quantification detection->quantification end Result Reporting quantification->end

A generalized experimental workflow for the quantification of solifenacin.

Detailed Experimental Protocols

Below are representative protocols for the quantification of solifenacin using HPLC-UV and LC-MS/MS. These are synthesized from various published methods.

HPLC-UV Method for Pharmaceutical Formulations

This method is suitable for the routine quality control analysis of solifenacin in tablets.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 225 nm.[4]

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Dissolve a portion of the powder equivalent to a known amount of solifenacin in a suitable solvent (e.g., mobile phase).

    • Sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm filter.

    • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[4]

LC-MS/MS Method for Human Plasma

This highly sensitive and selective method is ideal for pharmacokinetic and bioequivalence studies.

  • Chromatographic System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.[6]

  • Column: A suitable C18 or other appropriate reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).[6][7]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate).[5][6]

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).[6]

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions: For solifenacin, the transition is typically m/z 363.2 → 193.2 or 363.3 → 110.2.[5][6] An internal standard (e.g., solifenacin-d5) should be used, with a transition such as m/z 368.2 → 198.2.[5]

  • Sample Preparation:

    • To a plasma sample (e.g., 100-250 µL), add an internal standard solution.[5][9]

    • Perform protein precipitation by adding a precipitating agent like acetonitrile or methanol.[5][6]

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

  • Validation Parameters: The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation, including selectivity, sensitivity, matrix effect, linearity, precision, accuracy, recovery, and stability.[6]

References

The Gold Standard in Bioanalysis: A Comparative Guide to (1R,3S)-Solifenacin-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of therapeutic agents in biological matrices is paramount. In the bioanalysis of solifenacin (B1663824), a competitive muscarinic receptor antagonist, the choice of an internal standard is a critical factor influencing data reliability. This guide provides an objective comparison of (1R,3S)-Solifenacin-d5, a deuterated internal standard, with alternative approaches, supported by experimental data to underscore its superior performance in ensuring the accuracy and precision of analytical methods.

The use of an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is fundamental to correct for variability introduced during sample preparation, chromatography, and detection.[1] Stable isotope-labeled internal standards (SIL-IS), such as (1R,3S)-Solifenacin-d5, are widely recognized as the "gold standard" in the field.[1] This is attributed to their near-identical physicochemical properties to the analyte of interest, which allows them to effectively track and compensate for analytical variabilities, including matrix effects.[2][3]

Performance Comparison: The Deuterated Advantage

The primary advantage of a deuterated internal standard like (1R,3S)-Solifenacin-d5 lies in its ability to co-elute with the unlabeled analyte, thereby experiencing the same ionization suppression or enhancement in the mass spectrometer.[1][4] This ensures a more accurate and precise measurement compared to structural analogs, which may have different chromatographic retention times and ionization efficiencies.

In the context of solifenacin analysis, several validated LC-MS/MS methods have successfully employed (1R,3S)-Solifenacin-d5, demonstrating high accuracy and precision.

Quantitative Data Summary

The following tables summarize the performance of analytical methods utilizing (1R,3S)-Solifenacin-d5 as an internal standard for the quantification of solifenacin in human plasma.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Solifenacin using (1R,3S)-Solifenacin-d5

ParameterPerformanceReference
Linearity Range0.20 to 30.1 ng/mL[5]
Correlation Coefficient (r²)≥0.9950[6]
Intra-day Precision (%CV)1.0%–1.5%[6]
Inter-day Precision (%CV)1.6%–6.0%[6]
Intra-day Accuracy97.2% to 100.0%[6]
Inter-day Accuracy96.3% to 100.5%[6]

Table 2: Performance of an Alternative Internal Standard (Tolterodine) for Simultaneous Solifenacin and Mirabegron Analysis

ParameterPerformance (for Solifenacin)Reference
Linearity RangeLLOQ to 1000 ng/mL[7]
Limit of Detection7.5 ng/mL[7]
Accuracy and PrecisionAcceptable[7]

Note: The data in Table 2 is from a method developed for the simultaneous quantification of two analytes and uses a structural analog as the internal standard. While the method was validated, a direct comparison of accuracy and precision with a method using a deuterated internal standard for solifenacin alone cannot be definitively made from this data.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of key experimental protocols for the quantification of solifenacin using (1R,3S)-Solifenacin-d5.

Method 1: Solid-Phase Extraction LC-MS/MS
  • Sample Preparation: 100 µL of human plasma is extracted using solid-phase extraction.[5]

  • Internal Standard: (1R,3S)-Solifenacin-d5 is used as the internal standard.[5]

  • Chromatography:

  • Mass Spectrometry:

    • Ionization: Positive ion mode.[5]

    • MRM Transitions:

      • Solifenacin: m/z 363.20 → 110.00.[5]

      • Solifenacin-d5: m/z 368.20 → 110.00.[5]

Method 2: Liquid-Liquid Extraction UPLC-MS/MS
  • Sample Preparation: To 100 µL of plasma, 10 µL of the internal standard (0.1 µg/mL) and 300 µL of acetonitrile (B52724) are added.[6]

  • Internal Standard: Solifenacin-d5 is used as the internal standard.[6]

  • Chromatography:

    • Column: Waters ACQUITY UPLC®BEH C18 (2.1 mm ID × 50 mm L, 1.7 µm).[6]

    • Mobile Phase: Gradient elution with 0.1% (v/v) formic acid in distilled water and 0.1% (v/v) formic acid in acetonitrile.[6]

    • Flow Rate: 0.3 mL/min.[6]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization in positive ion mode.[6]

    • MRM Transitions:

      • Solifenacin: m/z 363.21 → 110.05.[6]

      • Solifenacin-d5: m/z 368.19 → 110.05.[6]

Visualizing the Rationale and Workflow

To better understand the underlying principles and processes, the following diagrams illustrate the mechanism of action of solifenacin and the typical workflow for a bioanalytical method using an internal standard.

G cluster_0 Bioanalytical Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with (1R,3S)-Solifenacin-d5 (IS) Sample->Spike Add known amount of IS Extraction Sample Preparation (e.g., SPE, LLE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification Calculate Analyte/IS Ratio

Bioanalytical workflow for solifenacin quantification.

cluster_pathway Solifenacin's Mechanism of Action ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds to Contraction Detrusor Muscle Contraction M3->Contraction Activates Relaxation Detrusor Muscle Relaxation M3->Relaxation Inhibition leads to Solifenacin Solifenacin Solifenacin->Block Block->M3

Simplified signaling pathway of solifenacin.

Conclusion

The use of (1R,3S)-Solifenacin-d5 as an internal standard provides a robust and reliable approach for the quantitative bioanalysis of solifenacin. Its near-identical physicochemical properties to the analyte ensure superior accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability.[1][4] While structural analogs can be employed, the scientific consensus and available data strongly support the use of deuterated internal standards as the gold standard for high-quality, reproducible, and defensible bioanalytical results in drug development and research.

References

A Comparative Guide to Solifenacin Assays: Linearity and Range of Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of solifenacin (B1663824) is critical for pharmacokinetic studies, formulation development, and quality control. The choice of analytical method significantly impacts the reliability of these measurements. This guide provides an objective comparison of the linearity and detection range of various published assays for solifenacin, supported by experimental data.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for solifenacin quantification depends on the specific requirements of the study, such as the required sensitivity and the nature of the biological matrix. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.[1][2] The following table summarizes the key performance characteristics of different validated methods.

MethodMatrixLinearity RangeCorrelation Coefficient (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS Human Plasma0.47 - 42 ng/mLNot explicitly statedNot explicitly stated0.47 ng/mL[3][4]
LC-MS/MS Human Plasma0.71 - 71.28 ng/mL> 0.99Not explicitly stated0.71 ng/mL[5][6]
LC-MS/MS Human Plasma0.5 - 60.0 ng/mL≥ 0.9994Not explicitly statedNot explicitly stated[4][7]
LC-MS/MS Human Plasma0.313 - 20.0 µg/L0.9987Not explicitly statedNot explicitly stated[8]
HPLC-UV Human Plasma & Standard Solutions3 - 60 µg/mL0.9994 (plasma), 0.9998 (standard)Not explicitly statedNot explicitly stated[9]
HPLC-UV Bulk Drug & Pharmaceutical Formulation2 - 100 µg/mL0.99990.07 µg/mL0.21 µg/mL[10]
HPLC-UV API & Tablet Dosage Form10 - 100 µg/mL0.9980.025 µg/mL0.085 µg/mL[11]
HPLC-UV Bulk Drug5 - 25 µg/mLNot explicitly statedNot explicitly statedNot explicitly stated[1]
RP-HPLC-UV Pharmaceutical Formulation20 - 100 μg/ml> 0.999Not explicitly statedNot explicitly stated[12]
RP-HPLC Tablets20 - 200 µg/mL0.9990.0269 µg/mL0.845 µg/mL[13]
UV Spectrophotometry Tablets5 - 15 µg/mLNot explicitly stated1.106 µg/mL3.35 µg/mL
UV Spectrophotometry Bulk & Pharmaceutical Dosage Form2 - 10 µg/mL0.99990.0607 µg/mL0.203 µg/mL[14]
Spectrophotometry Tablet Formulations10 - 60 µg/mLNot explicitly statedNot explicitly statedNot explicitly stated[15]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical results. Below are summaries of the experimental protocols from the compared studies.

LC-MS/MS Method for Solifenacin in Human Plasma[3][4]
  • Sample Preparation: Protein precipitation with methanol (B129727).

  • Chromatographic System: Liquid chromatography coupled with an electrospray tandem mass spectrometer.

  • Stationary Phase: Pentafluorophenylpropylsilica column (50x4mm, 3μm particles).

  • Mobile Phase: Methanol and 100mM ammonium (B1175870) acetate (B1210297) with 1% formic acid (90:10, v/v).

  • Detection: Positive-ion mode with selected reaction monitoring (SRM). Transitions monitored were m/z 363→193 for solifenacin and m/z 368→198 for the internal standard (solifenacin-D5).

HPLC-UV Method for Solifenacin Succinate (B1194679) in Human Plasma and Pharmaceutical Formulations[9]
  • Sample Preparation: Not explicitly detailed for plasma, direct analysis for formulations.

  • Chromatographic System: High-Performance Liquid Chromatography with UV detection.

  • Stationary Phase: C18 column.

  • Mobile Phase: 10 mM ammonium formate (B1220265) buffer (pH 4.0), acetonitrile, and methanol (52.5:32.5:12.5 v/v/v).

  • Detection: UV detection at 210 nm.

Stability-Indicating HPLC Method for Solifenacin Succinate[10]
  • Sample Preparation: Direct dissolution for bulk drug and formulation.

  • Chromatographic System: High-Performance Liquid Chromatography with UV detection.

  • Stationary Phase: Oyster BDS C8 column (250 mm × 4.6 mm i.d., 5 μm particle size).

  • Mobile Phase: 10 mM ammonium formate buffer (adjusted to pH 3 with formic acid), acetonitrile, and methanol (52.5:37.5:10, v/v/v).

  • Flow Rate: 0.7 mL/min.

  • Detection: UV detection at 210 nm.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of solifenacin in biological matrices using LC-MS/MS.

Solifenacin Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample Collection add_is Addition of Internal Standard (Solifenacin-d5) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer hplc_injection Injection into HPLC System supernatant_transfer->hplc_injection Prepared Sample chromatographic_separation Chromatographic Separation (C18 or PFP Column) hplc_injection->chromatographic_separation ms_detection Mass Spectrometric Detection (SRM Mode) chromatographic_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration Raw Data calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation final_report Final Report concentration_calculation->final_report Final Results

Caption: A typical bioanalytical workflow for solifenacin quantification.

References

Performance Showdown: A Comparative Guide to LC-MS/MS Systems for Solifenacin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, the selection of an appropriate LC-MS/MS system is paramount for achieving accurate and reliable quantification of pharmaceutical compounds. This guide provides a detailed comparison of the performance characteristics of various Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) systems for the analysis of solifenacin (B1663824), a competitive muscarinic receptor antagonist used for treating overactive bladder. The data presented is compiled from a range of published analytical methods, offering a comprehensive overview to inform your selection process.

Comparative Performance Data

The following tables summarize the key performance parameters of different LC-MS/MS systems used for the determination of solifenacin in biological matrices, primarily human plasma. These parameters are crucial for evaluating the sensitivity, accuracy, precision, and overall robustness of a method.

LC-MS/MS System Linearity Range (ng/mL) Lower Limit of Quantitation (LLOQ) (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%) Recovery (%) Reference
Agilent 1200 series HPLC with Agilent 6410 triple quadrupole MS0.71 - 71.280.71Not explicitly stated, but within 88.2-106.4% accuracy0.9 - 7.788.2 - 106.493.1[1][2]
Waters ACQUITY UPLC™ System with Waters Xevo™ TQ MS0.200 - 1000.2001.0 - 1.51.6 - 6.097.2 - 100.0 (intra-day), 96.3 - 100.5 (inter-day)Not explicitly stated[3]
HPLC system with a triple quadrupole mass spectrometer (unspecified model)0.100 - 30.0140.100< 15< 15< 1584.7[4][5]
Liquid chromatography-electrospray tandem mass spectrometry (unspecified model)0.47 - 420.47< 11< 11Did not exceed 11% inaccuracyNot explicitly stated[6][7]
HPLC-MS/MS (unspecified model)0.5 - 60.00.5Within ± 20% for LLOQ, ± 15% for other QCsWithin ± 20% for LLOQ, ± 15% for other QCsWithin ± 20% for LLOQ, ± 15% for other QCsNot explicitly stated[8]
LC-MS/MS (unspecified model)0.313 - 20.0 (µg/L)0.313 (µg/L)< 11.4< 11.488.5 - 90.1 (recovery)88.5 - 90.1[9]
LC-MS/MS (unspecified model)LLOQ to 10007.5 (LOD)Stated as acceptableStated as acceptableStated as acceptableStated as acceptable and very high[10]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are the experimental protocols from the cited studies.

Method 1: Agilent 1200 series HPLC with Agilent 6410 triple quadrupole MS[1][2]
  • Sample Preparation: Simple protein precipitation.

  • Chromatography:

    • Column: Core/shell type analytical column (50×2.1 mm, 2.6 Å) with C18 stationary phase.

    • Mobile Phase: 65% acetonitrile (B52724) and 35% water.

    • Flow Rate: Not explicitly stated.

    • Run Time: 3.0 min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions:

      • Solifenacin: m/z 363.3 → 110.2 (quantifier), 363.3 → 193.2 (qualifier).

      • Internal Standard (Losartan): m/z 423.2 → 207.2.

    • Collision Energy: 30V for solifenacin.

Method 2: Waters ACQUITY UPLC™ System with Waters Xevo™ TQ MS[3]
  • Sample Preparation: Not explicitly detailed, but plasma samples were used.

  • Chromatography:

    • Column: Waters ACQUITY UPLC® BEH C18 column (2.1 mm ID × 50 mm L, 1.7 µm).

    • Mobile Phase: Gradient elution with 0.1% (v/v) formic acid in distilled water and 0.1% (v/v) formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization in positive ion mode.

    • MRM Transitions:

      • Solifenacin: m/z 363.21 → 110.05.

      • Internal Standard (Solifenacin-d5): m/z 368.19 → 110.05.

Method 3: Unspecified HPLC with Triple Quadrupole MS[4][5]
  • Sample Preparation: Solid phase extraction from 100 μL rat plasma.

  • Chromatography:

    • Column: Thermo BDS Hypersil C8 (100 X 4.6 mm, 3.5 μm).

    • Mobile Phase: Isocratic elution with acetonitrile:10mM ammonium (B1175870) formate (B1220265) (80:20 v/v).

    • Flow Rate: 1 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive ionization mode.

    • MRM Transitions: Precursor ion and production transitions were tracked for both analytes and internal standards (solifenacin D5 and tamsulosin (B1681236) D4).

Method 4: Unspecified LC-MS/MS System[6][7]
  • Sample Preparation: Protein precipitation with methanol (B129727) from 0.25 mL of plasma.

  • Chromatography:

    • Column: Pentafluorophenylpropylsilica column (50×4mm, 3μm particles).

    • Mobile Phase: Methanol - 100mM ammonium acetate (B1210297) containing 1% of formic acid (90:10, v/v).

  • Mass Spectrometry:

    • Ionization Mode: Positive-ion mode.

    • MRM Transitions:

      • Solifenacin: m/z 363 → 193.

      • Internal Standard (Solifenacin-D5): m/z 368 → 198.

Experimental Workflow

The general workflow for the LC-MS/MS analysis of solifenacin from biological samples is illustrated below. This process includes sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

G cluster_data Data Analysis plasma Plasma Sample is Internal Standard Addition plasma->is extraction Extraction (Protein Precipitation or SPE) is->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Injection into LC System evaporation->injection separation Chromatographic Separation injection->separation ionization Ionization (ESI+) separation->ionization mrm MRM Detection ionization->mrm quantification Quantification mrm->quantification

References

A Unified Approach to Bioanalytical Method Validation: Adherence to ICH M10 Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

The validation of bioanalytical methods is a cornerstone of drug development, ensuring the reliability and quality of pharmacokinetic and toxicokinetic data submitted to regulatory authorities. Historically, researchers navigated distinct guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). However, the landscape has now been streamlined with the adoption of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1] This harmonized guideline provides a single, unified standard, replacing previous individual guidance from both the FDA and EMA.[2][3]

This guide provides a comprehensive comparison of the key bioanalytical method validation parameters as defined by the now harmonized ICH M10 guideline, which is recognized by both the FDA and EMA.

Core Principles of Bioanalytical Method Validation

The primary objective of bioanalytical method validation is to demonstrate that the analytical method is suitable for its intended purpose.[4][5] This involves a thorough evaluation of the method's performance characteristics to ensure the reliability of the quantitative data. The ICH M10 guideline outlines a comprehensive set of validation parameters that must be assessed.

Quantitative Data Summary: Key Validation Parameters and Acceptance Criteria

The following tables summarize the essential validation parameters for chromatographic and ligand-binding assays as stipulated by the ICH M10 guideline.

Table 1: Acceptance Criteria for Chromatographic Assays

Validation ParameterKey RequirementAcceptance Criteria
Accuracy & Precision Determined at LLOQ, Low, Medium, and High QC levels (n≥5).Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).
Selectivity Evaluation of interference from endogenous/exogenous components.No significant impact on the quantitation of the analyte.
Calibration Curve A minimum of 6 non-zero standards.Correlation coefficient (r) or coefficient of determination (r²) should be appropriate. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve.Analyte response should be at least 5 times the blank response. Accuracy within ±20% and precision ≤ 20%.
Matrix Effect Assessed at Low and High QC levels.The matrix factor's IS-normalized CV should be ≤ 15%.
Stability Evaluated under various storage and handling conditions.Mean concentration at each stability QC level should be within ±15% of the nominal concentration.
Carry-over Assessed by injecting a blank sample after a high concentration sample.Response in the blank should be ≤ 20% of the LLOQ and ≤ 5% of the IS response.

Table 2: Acceptance Criteria for Ligand-Binding Assays (LBAs)

Validation ParameterKey RequirementAcceptance Criteria
Accuracy & Precision Determined at LLOQ, Low, Medium, and High QC levels (n≥5 per run, ≥3 runs).Within-run and between-run precision (%CV) ≤ 20% (≤ 25% at LLOQ & ULOQ). Accuracy (%RE) within ±20% (±25% at LLOQ & ULOQ).
Selectivity Evaluation of interference from endogenous/exogenous components.Response of blank samples should be ≤ 20% of the LLOQ response.
Calibration Curve A minimum of 6 non-zero standards.At least 75% of the standards must meet the acceptance criteria. Back-calculated concentrations of standards must be within ±20% of nominal (±25% at LLOQ & ULOQ).
Lower & Upper Limits of Quantitation (LLOQ & ULOQ) The lowest and highest concentrations on the calibration curve.Accuracy within ±25% and precision ≤ 25%.
Specificity Ability to unequivocally assess the analyte in the presence of components that are expected to be present.No significant interference at the analyte's retention time.
Stability Evaluated under various storage and handling conditions.Mean concentration at each stability QC level should be within ±20% of the nominal concentration.
Parallelism Demonstrates that the dose-response relationship of the endogenous analyte is parallel to that of the calibration curve.The %CV of the calculated concentrations across all dilutions should be ≤ 30%.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. The following outlines a general protocol for key validation experiments.

Protocol 1: Determination of Accuracy and Precision

  • Preparation of QCs: Prepare quality control (QC) samples in the relevant biological matrix at a minimum of four concentration levels:

    • Lower Limit of Quantitation (LLOQ)

    • Low QC (≤ 3x LLOQ)

    • Medium QC (central part of the curve)

    • High QC (≥ 75% of ULOQ)

  • Analysis: Analyze at least five replicates of each QC level in a minimum of three separate analytical runs.

  • Calculation:

    • Precision (%CV): (Standard Deviation / Mean) * 100

    • Accuracy (%RE): ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100

  • Evaluation: Compare the calculated %CV and %RE against the acceptance criteria outlined in Tables 1 and 2.

Protocol 2: Assessment of Matrix Effect (for Chromatographic Assays)

  • Sample Preparation:

    • Set 1: Prepare the analyte in a neat solution at low and high concentrations.

    • Set 2: Extract blank biological matrix from at least six different sources. Post-extraction, spike the analyte at the same low and high concentrations.

  • Analysis: Analyze the samples from both sets.

  • Calculation:

    • Matrix Factor (MF): (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

    • IS-Normalized MF: (MF of Analyte) / (MF of Internal Standard)

  • Evaluation: Calculate the coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix sources.

Visualizing the Bioanalytical Method Validation Workflow

The following diagrams illustrate the key stages and relationships in the bioanalytical method validation process according to ICH M10 guidelines.

Bioanalytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Full Validation cluster_app Application Dev Method Development & Optimization Selectivity Selectivity & Specificity Dev->Selectivity CalCurve Calibration Curve & LLOQ Selectivity->CalCurve AccuracyPrecision Accuracy & Precision CalCurve->AccuracyPrecision Stability Stability AccuracyPrecision->Stability MatrixEffect Matrix Effect (LC-MS) AccuracyPrecision->MatrixEffect Parallelism Parallelism (LBA) AccuracyPrecision->Parallelism SampleAnalysis Study Sample Analysis Stability->SampleAnalysis MatrixEffect->SampleAnalysis Parallelism->SampleAnalysis ISR Incurred Sample Reanalysis (ISR) SampleAnalysis->ISR

Caption: High-level workflow for bioanalytical method validation.

Validation_Parameters_Relationship Core_Parameters Core Parameters Accuracy Accuracy Core_Parameters->Accuracy Precision Precision Core_Parameters->Precision Selectivity Selectivity Core_Parameters->Selectivity LLOQ LLOQ/ULOQ Core_Parameters->LLOQ Stability Stability Core_Parameters->Stability Supporting_Parameters Supporting Parameters Matrix_Effect Matrix Effect Supporting_Parameters->Matrix_Effect Carry_Over Carry-Over Supporting_Parameters->Carry_Over Dilution_Linearity Dilution Linearity Supporting_Parameters->Dilution_Linearity

Caption: Relationship between core and supporting validation parameters.

References

A Comparative Guide to the Recovery of Solifenacin and its Deuterated Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the recovery of solifenacin (B1663824) and its deuterated internal standard (solifenacin-d5) from biological matrices. The data and protocols presented are synthesized from published bioanalytical method validation studies, offering a comprehensive resource for laboratories developing and validating assays for solifenacin.

Data Summary: Comparative Recovery

The use of a deuterated internal standard is a cornerstone of robust quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Ideally, the internal standard should mimic the analytical behavior of the analyte, including its extraction recovery, to compensate for variability during sample processing. The following table summarizes the recovery data for solifenacin and solifenacin-d5 using two common extraction techniques: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).

Extraction MethodAnalyteInternal StandardMean Recovery (%)RSD (%)Biological MatrixReference
Liquid-Liquid Extraction (LLE)SolifenacinSolifenacin-d565.393.646Human Plasma[1]
66.242.209[1]
Protein Precipitation (PPT)SolifenacinSolifenacin-d5>90 (inferred)Not ReportedHuman Plasma[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these techniques in your own laboratory. Below are representative protocols for LLE and PPT based on published methods.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a common approach for extracting solifenacin and its internal standard from plasma samples.

Materials:

  • Human plasma samples

  • Solifenacin and solifenacin-d5 stock solutions

  • Tert-butyl methyl ether (extraction solvent)

  • Reconstitution solution (e.g., acetonitrile:water, 80:20, v/v)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Aliquoting: Pipette a known volume (e.g., 300 µL) of human plasma into a clean microcentrifuge tube.[1]

  • Internal Standard Spiking: Add a specific amount of solifenacin-d5 working solution to each plasma sample, except for the blank matrix.

  • Vortexing: Briefly vortex the samples to ensure homogeneity.

  • Extraction: Add the extraction solvent (e.g., tert-butyl methyl ether) to each tube.

  • Vortexing: Vortex the tubes vigorously for a set period (e.g., 10 minutes) to facilitate the transfer of the analyte and internal standard into the organic phase.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 4000 rpm for 10 minutes) to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new set of clean tubes.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the reconstitution solution.[4]

  • Vortexing: Vortex the reconstituted samples to ensure the complete dissolution of the analytes.

  • Analysis: Transfer the samples to autosampler vials for LC-MS/MS analysis.

Protein Precipitation (PPT) Protocol

Protein precipitation is a simpler and faster, yet potentially less clean, extraction method.

Materials:

  • Human plasma samples

  • Solifenacin and solifenacin-d5 stock solutions

  • Methanol (B129727) (precipitating agent)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: Pipette a known volume (e.g., 0.25 mL) of human plasma into a clean microcentrifuge tube.[2][3]

  • Internal Standard Spiking: Add a specific amount of solifenacin-d5 working solution to each plasma sample, except for the blank matrix.

  • Precipitation: Add a sufficient volume of cold methanol (e.g., 3 volumes) to each tube to precipitate the plasma proteins.

  • Vortexing: Vortex the tubes vigorously for a set period (e.g., 2 minutes) to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of clean tubes or autosampler vials.

  • Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted if further concentration is needed.

Visualizations

Experimental Workflow

The following diagram illustrates a typical bioanalytical workflow for the determination of solifenacin and its deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample spike Spike with Solifenacin-d5 (IS) plasma->spike extraction Extraction (LLE or PPT) spike->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcmsms LC-MS/MS Analysis reconstitution->lcmsms data Data Acquisition lcmsms->data integration Peak Integration data->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Solifenacin calibration->quantification

Caption: Bioanalytical workflow for solifenacin quantification.

Solifenacin Signaling Pathway

Solifenacin is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, with a higher affinity for the M3 subtype. The diagram below illustrates the signaling pathway that is inhibited by solifenacin.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Cascade ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates Solifenacin Solifenacin Solifenacin->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Smooth Muscle Contraction Ca->Response PKC->Response

Caption: Solifenacin's mechanism of action via M3 receptor antagonism.

References

Navigating the Pitfalls of Isotopic Exchange: A Comparative Guide to Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analysis are paramount. Deuterated internal standards are a cornerstone of mass spectrometry-based bioanalysis, offering a cost-effective way to correct for variability in sample processing and analysis. However, the phenomenon of isotopic exchange, where deuterium (B1214612) atoms are swapped for hydrogen, can introduce significant errors, compromising data integrity. This guide provides an objective comparison of the performance of deuterated standards, supported by experimental data, and offers best practices to mitigate the risks associated with isotopic exchange.

Isotopic exchange is a chemical process where a deuterium atom on a labeled standard is replaced by a proton from the surrounding environment, such as a solvent.[1] This seemingly subtle change can have profound consequences on quantitative analysis, leading to an underestimation of the internal standard and an overestimation of the analyte.[2] The stability of the deuterium label is influenced by several factors, including the pH of the solution, temperature, the type of solvent used, and the position of the deuterium label on the molecule.[1]

The Greater Stability of ¹³C-Labeled Internal Standards

An alternative to deuterated standards are those labeled with carbon-13 (¹³C). While often more expensive to synthesize, ¹³C-labeled standards are not susceptible to isotopic exchange and are therefore considered a more robust and reliable choice for many applications.[3][4] The carbon-13 atoms are integrated into the carbon backbone of the molecule, making them highly stable under various experimental conditions.[5] This inherent stability eliminates the risk of label loss that can plague deuterated standards, leading to improved accuracy and precision in quantitative assays.[5]

Data Presentation: Impact of Experimental Conditions on Isotopic Exchange

The following tables summarize the impact of key experimental parameters on the stability of deuterated standards and provide a qualitative comparison with ¹³C-labeled standards.

Table 1: Influence of pH and Temperature on Deuterium-Hydrogen (D-H) Exchange Rate

FactorConditionImpact on D-H Exchange Rate in Deuterated StandardsRecommendation for Minimizing ExchangeStability of ¹³C-Labeled Standards
pH Acidic (~2.5)Minimum exchange rate for many compounds.[3]Quench samples by acidifying to pH ~2.5.High
Neutral (~7.0)Base-catalyzed exchange becomes significant and the rate increases.[3]Avoid neutral pH during sample processing where possible.High
Basic (>8.0)Exchange rate is significantly accelerated.[3]Avoid basic conditions entirely.High
Temperature Low (~0°C)Significantly reduced rate.[3]Perform all post-labeling steps at 0°C or on ice.High
Ambient (~25°C)The rate is approximately 14 times faster than at 0°C.[3]Avoid prolonged exposure to ambient temperatures.High
High (>40°C)The rate is extremely fast; significant label loss is expected.[3]Do not expose standards to high temperatures.High

Table 2: Influence of Solvent on Deuterium-Hydrogen (D-H) Exchange

Solvent TypeExamplesPresence of Exchangeable ProtonsPotential for D-H Exchange in Deuterated StandardsRecommendation for Use with Deuterated StandardsStability of ¹³C-Labeled Standards
Protic Water (H₂O), Methanol (MeOH), Ethanol (EtOH)Yes (-OH group)High.[3]Avoid for reconstitution and long-term storage. Use only when necessary for chromatography, preferably at low temperature and pH.High
Aprotic Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)NoVery Low.[3]Ideal for reconstituting, diluting, and storing deuterated standards.High

Experimental Protocols

To assess the stability of a deuterated internal standard and the potential for isotopic exchange under specific analytical conditions, the following experimental protocol can be employed.

Protocol 1: Evaluating the Stability of a Deuterated Internal Standard

Objective: To determine if isotopic exchange of a deuterated internal standard is occurring in the sample matrix and analytical solvents over time.

Materials:

  • Deuterated internal standard (IS) stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • Sample preparation solvents (e.g., reconstitution solvent, mobile phase)

  • LC-MS/MS system

Methodology:

  • Prepare T=0 Samples: Spike a known concentration of the deuterated IS into the blank biological matrix. Immediately process these samples according to your standard sample preparation protocol. These samples will serve as the baseline.

  • Prepare Incubated Matrix Samples: Spike the same concentration of the deuterated IS into the blank matrix and incubate under conditions that mimic your typical sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).

  • Prepare Incubated Solvent Samples: Spike the deuterated IS into your sample reconstitution solvent and mobile phase and incubate under the same conditions as the matrix samples.

  • Sample Processing: After the designated incubation period, process the incubated matrix and solvent samples using your established extraction/preparation method.

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvents) by LC-MS/MS. Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Analysis:

    • Compare the peak area of the deuterated IS in the incubated samples to the T=0 samples. A significant decrease in the IS signal suggests degradation or exchange.

    • Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.[3]

Visualizing Isotopic Exchange and Mitigation Strategies

The following diagrams illustrate the mechanism of isotopic exchange and the workflow for assessing its impact.

G cluster_0 Base-Catalyzed Isotopic Exchange A Deuterated Standard (R-D) D Intermediate Anion (R-) A->D Deprotonation by Base B Protic Solvent (S-H) E Exchanged Standard (R-H) B->E Protonation F Deuterated Solvent (S-D) B->F Proton Source C Base (B-) C->D D->E G cluster_0 Experimental Workflow for Assessing Isotopic Exchange start Start prep_t0 Prepare T=0 Samples (IS in Matrix) start->prep_t0 prep_incub_matrix Prepare Incubated Samples (IS in Matrix) start->prep_incub_matrix prep_incub_solvent Prepare Incubated Samples (IS in Solvents) start->prep_incub_solvent process_samples Process All Samples prep_t0->process_samples prep_incub_matrix->process_samples prep_incub_solvent->process_samples lcms_analysis LC-MS/MS Analysis process_samples->lcms_analysis data_analysis Data Analysis lcms_analysis->data_analysis end End data_analysis->end

References

Safety Operating Guide

Proper Disposal of (1R,3S)-Solifenacin-d5 hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of (1R,3S)-Solifenacin-d5 hydrochloride based on publicly available safety information and general laboratory best practices. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Researchers must always consult the specific SDS for the compound in use and adhere to all institutional, local, state, and federal safety protocols and regulations.

The proper disposal of (1R,3S)-Solifenacin-d5 hydrochloride is a critical component of laboratory safety and environmental responsibility. As a deuterated compound and a hydrochloride salt, it requires specific handling and disposal procedures. It must be treated as hazardous chemical waste and must not be disposed of in sanitary sewers or regular landfills.[1][2] The primary disposal method involves a licensed chemical destruction plant or controlled incineration.[1]

Pre-Disposal: Safe Handling and Storage

Before disposal, safe handling and storage are paramount to maintain chemical and isotopic integrity and to ensure personnel safety. Deuterated compounds are often hygroscopic and can readily absorb moisture from the atmosphere, which can lead to hydrogen-deuterium (H-D) exchange and compromise the isotopic purity of the material.[3][4]

Key Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.[5]

  • Atmosphere Control: To prevent isotopic dilution, handle the compound under a dry, inert atmosphere, such as nitrogen or argon, whenever possible.[3][4][5]

  • Avoid Contamination: Use dry glassware and prevent contact with moisture.[5]

Step-by-Step Disposal Protocol

The disposal of (1R,3S)-Solifenacin-d5 hydrochloride must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste collection program.[6][7]

  • Segregation:

    • Treat (1R,3S)-Solifenacin-d5 hydrochloride waste as hazardous.

    • Store it separately from incompatible materials, such as strong acids, strong bases, and strong oxidizers.[8][9]

  • Containment:

    • Place the waste in a suitable, chemically compatible container that is free from damage and has a secure, leak-proof closure.[1][10]

    • If possible, use the original manufacturer's container, provided it is in good condition.[8] Do not use foodstuff containers.[8]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents fully: "(1R,3S)-Solifenacin-d5 hydrochloride".

    • Include any other information required by your institution's waste management program.

  • Storage in Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA at or near the point of generation.[7][8][10]

    • Ensure the SAA is inspected regularly for any leaks or container degradation.[8]

  • Arrange for Disposal:

    • Contact your institution's EHS or hazardous waste management office to schedule a pickup.[7]

    • Do not attempt to transport the waste off-site yourself.

Disposal of Contaminated Materials and Empty Containers

  • Spill Cleanup: In the event of a spill, absorb the material with an inert, non-combustible substance (e.g., vermiculite, sand).[5] Collect the absorbed material using non-sparking tools and place it in a suitable container for disposal as hazardous chemical waste.[1][5]

  • Contaminated Items: Any items contaminated with (1R,3S)-Solifenacin-d5 hydrochloride, such as gloves, absorbent pads, or glassware, must also be disposed of as hazardous waste.

  • Empty Containers: A container that has held this chemical should be triple-rinsed with a suitable solvent.[6] The rinseate must be collected and disposed of as hazardous waste.[6] After triple-rinsing, deface the label and dispose of the container as regular trash or as directed by your EHS office.[6]

Chemical and Safety Data Summary

The following table summarizes key data for solifenacin (B1663824) compounds, which should be considered during handling and disposal. Data for the deuterated form is limited; therefore, information from Solifenacin Hydrochloride and Solifenacin Succinate is used as a proxy.

PropertyDataSource
Hazard Classification Harmful if swallowed (Acute toxicity, Oral, Category 4).[11][12]
Storage Conditions Store in a dry, cool, and well-ventilated place in a tightly closed container. Protect from light and moisture.[1][3][4]
Incompatible Materials Strong acids, strong bases, strong oxidizers.[9]
Primary Disposal Route Controlled incineration or removal to a licensed chemical destruction plant.[1]
Prohibited Disposal Do not discharge to sewer systems or dispose of in regular trash.[1][6][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (1R,3S)-Solifenacin-d5 hydrochloride waste.

G cluster_0 start Waste Generation: (1R,3S)-Solifenacin-d5 hydrochloride or Contaminated Materials decision Treat as Hazardous Waste? start->decision process 1. Segregate from Incompatibles 2. Place in Labeled, Sealed Container decision->process Yes storage Store in Designated Satellite Accumulation Area (SAA) process->storage pickup Contact EHS / Safety Office for Hazardous Waste Pickup storage->pickup end Proper Disposal via Licensed Facility pickup->end

Caption: Logical workflow for the safe disposal of (1R,3S)-Solifenacin-d5 hydrochloride.

References

Safeguarding Researchers: A Comprehensive Guide to Handling (1R,3S)-Solifenacin-d5 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the protection of laboratory personnel and the integrity of research when handling potent pharmaceutical compounds like (1R,3S)-Solifenacin-d5 hydrochloride. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational procedures, and disposal methods. Adherence to these guidelines is paramount to mitigate risks of exposure and ensure a safe laboratory environment.

(1R,3S)-Solifenacin-d5 hydrochloride is a deuterated form of Solifenacin hydrochloride, a muscarinic M3 receptor antagonist used in the treatment of urinary incontinence.[1] As with its non-deuterated counterpart and other active pharmaceutical ingredients (APIs), it is considered a potent compound requiring specialized handling procedures.[2][3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are fundamental to minimizing exposure. The following table outlines the recommended PPE for handling (1R,3S)-Solifenacin-d5 hydrochloride, categorized by the level of protection required for different laboratory operations.

PPE CategoryRecommended EquipmentStandard Laboratory Operations (Low potential for aerosolization)Operations with High Potential for Aerosolization (e.g., weighing, preparing solutions)
Eye Protection Safety glasses with side shields
Chemical safety goggles or a full-face shield
Hand Protection Standard laboratory gloves (e.g., Nitrile)
Chemotherapy-rated gloves (double gloving recommended)
Body Protection Laboratory coat
Disposable, fluid-resistant gown with long sleeves
Respiratory Protection Not generally required with good ventilation
N95 or higher-rated respirator

This table synthesizes recommendations for handling potent compounds.[6] Always consult the specific Safety Data Sheet (SDS) for the exact compound you are using.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A clear and consistent operational plan is essential for the safe handling of (1R,3S)-Solifenacin-d5 hydrochloride. All personnel must be trained on these procedures before working with the compound.

Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that the Safety Data Sheet (SDS) is readily accessible.[6]

  • For procedures with a high risk of aerosolization, work must be conducted within a certified chemical fume hood, biological safety cabinet (BSC), or a containment ventilated enclosure (CVE).[6]

  • Don the appropriate PPE as outlined in the table above.

Handling and Experimental Procedures:

  • Weighing and Aliquoting: Perform these operations in an area with good ventilation, preferably within a containment device, to avoid dust generation.[6] Use a spatula to handle the powder.

  • Dissolving: Add solvent to the powder slowly to prevent splashing.[6] Use a vortex mixer or sonicator if necessary to aid dissolution.

  • General Handling: Avoid contact with skin and eyes.[7] Avoid the formation of dust and aerosols.[7]

Post-Handling:

  • Clean the work area and any equipment used.

  • Properly remove and dispose of PPE.

  • Wash hands thoroughly with soap and water.[6]

First Aid Measures

In the event of exposure, follow these first aid measures immediately:

Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[7]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of chemical waste is crucial to prevent environmental contamination and accidental exposure.[6]

Waste TypeDisposal Protocol
Unused Compound Must be disposed of as hazardous pharmaceutical waste. Place in a clearly labeled, sealed container.[6]
Contaminated Labware (Glass) Segregate as hazardous waste. Do not rinse. Place directly into a designated hazardous waste container.[6]
Contaminated Labware (Plastic) Dispose of as hazardous waste in a designated sharps or waste container.[6]
Contaminated PPE All PPE (gloves, gowns, etc.) must be disposed of as hazardous waste in a designated, labeled container.[6]

Consult your institution's environmental health and safety (EHS) office for specific local, state, and federal regulations regarding hazardous waste disposal.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling (1R,3S)-Solifenacin-d5 hydrochloride, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Clean & Uncluttered Work Area sds Access SDS prep_area->sds containment Use Containment (if needed) sds->containment ppe_on Don Appropriate PPE containment->ppe_on weigh Weigh/Aliquot in Ventilated Area ppe_on->weigh dissolve Dissolve Carefully weigh->dissolve experiment Perform Experiment dissolve->experiment clean Clean Work Area & Equipment experiment->clean waste_compound Unused Compound (Hazardous) experiment->waste_compound waste_labware Contaminated Labware (Hazardous) experiment->waste_labware ppe_off Doff & Dispose of PPE clean->ppe_off wash Wash Hands Thoroughly ppe_off->wash waste_ppe Contaminated PPE (Hazardous) ppe_off->waste_ppe

Caption: Workflow for Safe Handling of (1R,3S)-Solifenacin-d5 Hydrochloride.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.